3-(Difluoromethoxy)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO/c5-4(6)8-3-1-2-7/h4H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOXWLLNLLNQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1592913-04-6 | |
| Record name | 3-(difluoromethoxy)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Safety & Handling Guide: 3-(Difluoromethoxy)propan-1-amine
The following technical guide is structured as an advanced operational whitepaper. It synthesizes confirmed chemical data with "read-across" safety protocols derived from structural analogs (e.g., 3-methoxypropylamine) where specific empirical data for this specialty building block is proprietary or emerging.
Document Control:
-
Role: Fluorinated Building Block / Bioisostere
-
Version: 2.0 (Operational Safety & Application)
Part 1: Executive Technical Summary
This compound is a specialized aliphatic amine building block used primarily in medicinal chemistry. Its core value lies in the difluoromethoxy (
Unlike a standard methoxy group, the
-
Modulates Lipophilicity: Increases
due to the fluorine atoms. -
Alters Hydrogen Bonding: The fluorine atoms withdraw electron density, making the oxygen a weaker hydrogen bond acceptor, while the terminal proton becomes a weak hydrogen bond donor.
-
Metabolic Stability: The
bond confers resistance to oxidative metabolism compared to bonds.
Critical Safety Designation: As a primary aliphatic amine, this compound must be treated as Corrosive (Category 1B) and Air-Sensitive until specific toxicological assays prove otherwise.
Part 2: Chemical Identity & Physicochemical Characterization
| Parameter | Data | Technical Note |
| Chemical Name | This compound | IUPAC |
| CAS Number | 1592913-04-6 | Unique Identifier |
| Molecular Formula | - | |
| Molecular Weight | 125.12 g/mol | - |
| Structure | Primary amine with fluorinated ether tail | |
| Physical State | Liquid (at 20°C) | Predicted based on MW and polarity |
| Boiling Point | ~130–140°C (Predicted) | Analog: 3-Methoxypropylamine BP is 116°C. Fluorination typically increases volatility slightly, but MW increase counteracts this.[4][5][6] |
| Density | ~1.05 g/cm³ (Predicted) | Higher than non-fluorinated analog (~0.87) due to F atoms. |
| pKa (Conjugate Acid) | ~9.5–10.0 (Estimated) | Inductive effect of |
| Solubility | Soluble in organic solvents (DCM, MeOH); Miscible with water | Hygroscopic nature expected. |
Part 3: Hazard Identification & Risk Assessment
GHS Classification (Derived from Functional Group Analysis)
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).
The "Fluorine Factor" in Safety
While the amine group dictates the immediate corrosive hazard, the difluoromethoxy group introduces a secondary risk profile: Thermal Decomposition.
-
Combustion Hazard: In a fire, this compound will evolve Hydrogen Fluoride (HF) gas, which is potentially fatal at low concentrations.
-
Incompatibility: Avoid strong acids which may cleave the ether linkage under extreme conditions, potentially releasing fluorinated byproducts.
Emergency Response Decision Matrix
The following diagram outlines the critical decision logic for exposure incidents, prioritizing the neutralization of the alkaline burn and management of potential fluoride byproducts.
Figure 1: Triage workflow for exposure to fluorinated amine building blocks.
Part 4: Safe Handling & Storage Protocols
Storage Causality
-
Temperature: Store at 2–8°C .
-
Reasoning: Primary amines are prone to oxidation (N-oxide formation) and can absorb
from the air to form carbamate salts. Refrigeration slows these kinetic processes.
-
-
Atmosphere: Inert Gas (Argon or Nitrogen) .
-
Reasoning: Prevents the formation of solid carbonate crusts around the cap, which can compromise the seal and purity.
-
-
Container: Tightly sealed glass or PTFE-lined HDPE.
-
Note: While HF is a decomposition product, the intact molecule is stable in glass.
-
Operational Handling
-
Engineering Controls: Always handle within a certified Chemical Fume Hood.
-
PPE Hierarchy:
-
Hands: Nitrile gloves (double-gloved recommended). The lipophilic fluorinated tail may enhance permeation through thin latex.
-
Eyes: Chemical splash goggles + Face shield (if working with >5g).
-
Body: Lab coat + Chemical resistant apron.
-
Part 5: Application in Drug Discovery (Bioisosterism)
This compound is not just a solvent or reagent; it is a strategic building block . Researchers use it to tune the physicochemical properties of a drug candidate.
Structural Logic: Methoxy vs. Difluoromethoxy
The transition from a methoxy group to a difluoromethoxy group alters the molecule's interaction with biological targets.
Figure 2: Physicochemical impact of substituting -OCH3 with -OCHF2 in medicinal chemistry.
Synthesis Context
When using this amine in synthesis (e.g., amide coupling or reductive amination):
-
Basicity: It is a nucleophile. It will react rapidly with acid chlorides, isocyanates, and aldehydes.
-
Solvent Compatibility: Compatible with DCM, THF, DMF. Avoid acetone if not intended as a reactant (forms imines).
Part 6: Toxicology & Ecological Impact
-
Acute Toxicity: Data is limited for this specific CAS.
-
Read-Across (3-Methoxypropylamine): Oral
(Rat) is typically ~600–1000 mg/kg. Dermal (Rabbit) ~2500 mg/kg.[7] -
Assumption: Treat this compound as Equipotently Toxic to its non-fluorinated analog.
-
-
Environmental Fate:
-
The
bond is highly stable, suggesting this compound may be persistent in the environment if not incinerated. -
Do not allow entry into drains. High pH (due to amine) can be acutely toxic to aquatic life.
-
Part 7: Disposal Considerations
Protocol:
-
Do NOT dispose of down the sink.
-
Dissolution: Dissolve the material in a combustible solvent (e.g., acetone or ethanol).
-
Incineration: This material must be burned in a chemical incinerator equipped with an afterburner and scrubber .
-
Critical Requirement: The scrubber is essential to neutralize the Hydrogen Fluoride (HF) gas generated during the combustion of the
group.
-
Part 8: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75488618, this compound. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier for 3-methoxypropylamine (Read-across analog). Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. Retrieved from [Link]
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The Ascendant Role of 3-(Difluoromethoxy)propan-1-amine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Difluoromethoxy Moiety
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design.[1][2] The difluoromethyl ether (-OCF₂H) group, in particular, has emerged as a bioisostere of choice, offering a nuanced modulation of physicochemical properties that can significantly enhance a molecule's therapeutic potential.[3][4] This guide provides an in-depth technical overview of 3-(Difluoromethoxy)propan-1-amine, a key building block that delivers this valuable moiety, focusing on its commercial availability, physicochemical characteristics, synthesis, and burgeoning applications in drug discovery.
The utility of the -OCF₂H group lies in its unique electronic properties and its capacity to act as a lipophilic hydrogen bond donor.[4] This dual nature allows for the fine-tuning of a compound's lipophilicity, metabolic stability, membrane permeability, and target binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[5][6][7] As researchers increasingly seek to optimize lead compounds, the demand for versatile and readily available fluorinated building blocks like this compound is on the rise.[1]
Physicochemical Properties and Structural Data
Understanding the fundamental properties of this compound is crucial for its effective application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1592913-04-6 | [5][8] |
| Molecular Formula | C₄H₉F₂NO | [5][9] |
| Molecular Weight | 125.12 g/mol | [5] |
| Monoisotopic Mass | 125.06522 Da | [9] |
| Predicted XlogP | 0.4 | [9] |
| SMILES | C(CN)COC(F)F | [9] |
| InChI | InChI=1S/C4H9F2NO/c5-4(6)8-3-1-2-7/h4H,1-3,7H2 | [9] |
| InChIKey | NGOXWLLNLLNQFF-UHFFFAOYSA-N | [9] |
Predicted ¹H and ¹³C NMR Data:
-
¹H NMR: The spectrum would be expected to show a triplet for the -CH₂-NH₂ protons, a triplet for the -O-CH₂- protons, a multiplet for the central -CH₂- group, and a characteristic triplet for the -OCHF₂ proton with a large one-bond C-H coupling and two-bond H-F coupling.
-
¹³C NMR: The spectrum would feature distinct signals for the three aliphatic carbons, with the carbon of the difluoromethoxy group appearing as a triplet due to C-F coupling.
Commercial Availability
This compound is accessible for research and development purposes through various chemical suppliers. Its availability as a catalog item facilitates its direct integration into synthetic workflows without the need for in-house preparation.
| Supplier | Catalog Number | Purity/Specification |
| Aaronchem | AR01B2A3 | Not specified |
| BLD Pharm | BD116790 | ≥95% |
It is advisable to contact suppliers directly to obtain the latest information on stock availability, pricing, and detailed specifications, including certificates of analysis.[12]
Synthesis of this compound
While this compound is commercially available, understanding its synthesis is valuable for process development and the creation of novel analogs. A general and plausible synthetic route starting from 3-amino-1-propanol is outlined below. This approach leverages established methods for difluoromethylation.[3][4][13]
Figure 1: A generalized synthetic workflow for the preparation of this compound.
Experimental Protocol (Exemplary):
-
Amine Protection: 3-Amino-1-propanol is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl), under basic conditions to yield the N-protected amino alcohol. This step is crucial to prevent side reactions at the amine functionality during the subsequent difluoromethylation.
-
Difluoromethylation of the Alcohol: The N-protected 3-amino-1-propanol is then subjected to difluoromethylation. This can be achieved through various methods, including the use of difluorocarbene generated from reagents like fluoroform (CHF₃) or other difluoromethylating agents.[4][13]
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for Boc, hydrogenation for Cbz) to yield the final product, this compound. The product would then be purified using standard techniques such as distillation or column chromatography.
Applications in Drug Discovery
The 3-(difluoromethoxy)propylamine moiety is an increasingly sought-after component in the design of novel therapeutics due to the advantageous properties conferred by the difluoromethoxy group.[5][14][15]
Case Study 1: Razpipadon - A Dopamine D1/D5 Receptor Agonist
A prominent example of a clinical candidate incorporating a difluoromethoxy group is Razpipadon (PF-06669571), a selective dopamine D1 and D5 receptor partial agonist under development for the treatment of dementia-related apathy.[16][17]
Figure 2: The role of the difluoromethoxy moiety in the pharmacological profile of Razpipadon.
In Razpipadon, the difluoromethoxy group is attached to a pyridine ring, which is then linked to the core of the molecule.[18][19] While not the exact 3-(difluoromethoxy)propylamine building block, the presence of the difluoromethoxy group is critical for the molecule's overall profile. Computational modeling studies have indicated that this group contributes to the unique binding characteristics of Razpipadon at the dopamine D1 receptor.[18] The properties of the -OCF₂H group, such as its ability to act as a hydrogen bond donor and its impact on lipophilicity, are believed to play a role in its binding affinity and pharmacokinetic properties, making it a suitable candidate for a centrally-acting agent.[16][18]
Case Study 2: PCSK9 Inhibitors for Hypercholesterolemia
The 3-(difluoromethoxy)propylamine scaffold has been explicitly cited in patents for the development of small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[20][21] PCSK9 is a key regulator of LDL cholesterol levels, and its inhibition is a validated therapeutic strategy for treating hypercholesterolemia.[22][23][24]
Figure 3: Mechanism of action for PCSK9 inhibitors incorporating the difluoromethoxy moiety.
In these patented compounds, the 3-(difluoromethoxy)propylamine fragment is often incorporated to interact with specific residues within the binding pocket of PCSK9. The hydrogen bonding capacity and the tailored lipophilicity of the difluoromethoxy group are likely key to achieving potent and selective inhibition. The development of oral small-molecule PCSK9 inhibitors is a major goal in cardiovascular medicine, and building blocks like this compound are instrumental in this endeavor.[23]
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.[25][26][27][28]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[26] Avoid contact with skin, eyes, and clothing.[25] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[28]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[25][27]
-
Toxicology: The toxicological properties of this specific compound have not been extensively studied.[29] However, related amines can be irritants to the skin, eyes, and respiratory system.[26] Always consult the supplier's Safety Data Sheet (SDS) for the most current and comprehensive safety information before use.
Conclusion
This compound is a valuable and commercially accessible building block for drug discovery and development. Its strategic utility stems from the unique physicochemical properties of the difluoromethoxy group, which can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The successful incorporation of this moiety in clinical-stage molecules like Razpipadon and its patented use in the development of novel PCSK9 inhibitors underscore its growing importance. As the demand for sophisticated, rationally designed therapeutics continues to grow, the role of enabling building blocks such as this compound in the medicinal chemist's toolbox is set to expand.
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Taylor & Francis Online. Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
ResearchGate. Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF. [Link]
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The Royal Society of Chemistry. Supplementary Data. [Link]
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KISHIDA CHEMICAL CO.,LTD. Safety Data Sheet. [Link]
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Angene Chemical. Safety Data Sheet. [Link]
-
Wikipedia. Razpipadon. [Link]
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Cheméo. N-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine. [Link]
-
PubChem. Razpipadon. [Link]
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-
Alfa Aesar. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [Link]
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National Center for Biotechnology Information. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. [Link]
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PubChemLite. This compound (C4H9F2NO). [Link]
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Angene Chemical. Certificate of Analysis. [Link]
-
Green Chemistry (RSC Publishing). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. [Link]
-
Kaycha Labs. Certificate of Analysis. [Link]
-
National Center for Biotechnology Information. A New Reagent for Direct Difluoromethylation. [Link]
-
PubChem. 3,3-Difluoropropan-1-amine. [Link]
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National Center for Biotechnology Information. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
-
MDPI. PCSK9 Inhibitors: Focus on Evolocumab and Its Impact on Atherosclerosis Progression. [Link]
-
National Center for Biotechnology Information. Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. [Link]
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Cheméo. Chemical Properties of 1-Propanamine, 3-ethoxy- (CAS 6291-85-6). [Link]
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-
Organic Syntheses. Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation. [Link]
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National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. [Link]
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National Center for Biotechnology Information. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α. [Link]
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-
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-
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The Difluoromethoxy Scaffold: Physicochemical Stability and Metabolic Resilience in Drug Design
[1]
Executive Summary
The difluoromethoxy (
Physicochemical Rationale: The "Lipophilic Phenol"
The stability and utility of the
The Hydrogen Bond Donor (HBD) Capability
Contrary to the intuitive assumption that fluorination eliminates H-bonding, the
-
Acidity Parameter (
): The Abraham H-bond acidity is approximately 0.1 , comparable to aniline or thiophenol [1]. -
Bioisosterism: It effectively mimics a phenol (
) but with significantly higher lipophilicity ( to vs. parent), facilitating blood-brain barrier (BBB) penetration.
Conformational Stability
The
Stability Profile: Chemical & Metabolic
Chemical Hydrolytic Stability
The ether linkage in
-
Mechanism of Resistance: Acid-catalyzed hydrolysis of ethers typically initiates with the protonation of the ether oxygen. The inductive effect (
) of the two fluorine atoms significantly reduces the electron density on the oxygen, lowering its and making protonation under physiological or standard acidic conditions highly unfavorable. -
Stress Conditions: The linkage is generally stable in aqueous buffers from pH 1 to 10 at 37°C. Degradation usually requires extreme conditions (concentrated strong acids at elevated temperatures) which force the cleavage to the parent phenol and difluoroformaldehyde (which rapidly decomposes).
Metabolic Stability (Microsomal)
The primary vulnerability of alkyl ethers is oxidative
-
C-H Bond Strength: The
bond dissociation energy (BDE) is increased by the adjacent fluorines, making hydrogen atom abstraction (HAT)—the rate-determining step in CYP metabolism—slower than in methoxy ( ) analogs. -
Lipophilic Shielding: While lipophilic, the electron-deficiency of the carbon reduces the propensity for the "oxene" insertion mechanism often seen in metabolic hot spots.
Metabolic Degradation Pathway
Despite its resistance, oxidative defluorination can occur. The pathway involves hydroxylation at the difluoromethyl carbon, leading to an unstable intermediate that collapses to an acyl fluoride, which subsequently hydrolyzes.
Figure 1: Oxidative metabolic pathway of the difluoromethoxy group. The initial C-H abstraction is the rate-limiting step blocked by the fluorine substitution.
Experimental Protocols for Stability Validation
To rigorously assess the stability of the
Protocol A: Comparative Chemical Stability Stress Test
Objective: Quantify hydrolytic stability across pH extremes relative to a methoxy analog.
-
Preparation:
-
Prepare 10 mM stock solutions of the Test Compound (
) and Control ( ) in DMSO. -
Prepare three buffer systems: 0.1 N HCl (pH 1), 50 mM Phosphate (pH 7.4), and 0.1 N NaOH (pH 13).
-
-
Incubation:
-
Dilute stock to 10 µM in each buffer (ensure <1% DMSO final concentration).
-
Incubate in sealed HPLC vials at 60°C (accelerated stability) for 24 hours.
-
-
Sampling & Analysis:
-
Sample at
hours. -
Quench acidic/basic samples to neutral pH immediately.
-
Analyze via LC-MS/MS. Monitor for the parent ion and the specific loss of the difluoromethyl group (
).
-
-
Acceptance Criteria:
- recovery of parent at 24h indicates high chemical stability.
-
Detection of the parent phenol indicates hydrolysis.
Protocol B: Microsomal Intrinsic Clearance ( )
Objective: Determine susceptibility to CYP-mediated oxidative defluorination.
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Reaction Mix:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound: 1 µM final concentration.
-
-
Workflow:
-
Pre-incubate microsomes and compound at 37°C for 5 mins.
-
Initiate reaction with NADPH.
-
Aliquot 50 µL at
min into 200 µL ice-cold acetonitrile (containing internal standard).
-
-
Data Processing:
-
Plot
vs. time. The slope is the elimination rate constant. -
Calculate
. -
Calculate
.
-
-
Interpretation: Compare
of vs. . A decrease in confirms the "metabolic blocking" effect.
Decision Framework: When to Deploy
The following decision tree assists in selecting the difluoromethoxy group over alternatives during Lead Optimization.
Figure 2: Strategic decision tree for selecting fluorinated ether substituents based on metabolic and pharmacophoric requirements.
Quantitative Comparison
| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| Hammett Constant ( | -0.27 (Donor) | 0.18 (Weak Acceptor) | 0.35 (Acceptor) |
| Lipophilicity ( | -0.02 | 0.47 | 1.04 |
| H-Bond Donor Acidity | None | Moderate (~0.1) | None |
| Metabolic Stability | Low (Demethylation) | High (Blocked) | High (Blocked) |
| Acid Stability | Moderate | High | Very High |
References
-
Zafrani, Y., et al. (2017).[1][2][3] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.
-
Erickson, J. A., & McLoughlin, J. I. (2021). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry.
-
Xing, L., et al. (2020).[4] Synthesis of Difluoromethyl Ethers: A Review of Strategies and Reagents. Organic Process Research & Development.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
-
BenchChem Technical Guide. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
Methodological & Application
Application Notes and Protocols: Preparation of Difluoromethoxyalkylamines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of the difluoromethoxy group (-OCF₂H) into alkylamine scaffolds is a powerful tactic in modern medicinal chemistry. This functional group offers a unique constellation of properties—acting as a lipophilic hydrogen bond donor, enhancing metabolic stability, and serving as a bioisostere for hydroxyl, thiol, or amine moieties—that can profoundly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] However, the synthesis of difluoromethoxyalkylamines presents unique challenges. This guide provides an in-depth analysis of robust synthetic strategies, focusing on the underlying mechanisms and offering detailed, field-proven protocols for their successful implementation.
The Strategic Value of the -OCF₂H Group in Drug Design
The difluoromethoxy group is not merely an alternative to more common substituents like methoxy (-OCH₃) or trifluoromethoxy (-OCF₃). Its true value lies in its distinct physicochemical profile that allows for nuanced molecular optimization.
-
Metabolic Stability: The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1] Replacing metabolically labile groups (e.g., a methoxy group susceptible to O-demethylation) with an -OCF₂H group can significantly extend a drug's half-life.
-
Lipophilicity Modulation: The -OCF₂H group moderately increases lipophilicity, often positioning it between the less lipophilic -OCH₃ and the more lipophilic -OCF₃ groups.[1] This provides medicinal chemists with a tool for fine-tuning a compound's solubility and membrane permeability to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Hydrogen Bonding Capability: The acidic proton of the difluoromethoxy group allows it to act as a hydrogen bond donor.[1][2] This is a critical feature, enabling it to mimic the interactions of hydroxyl (-OH) or thiol (-SH) groups with biological targets while offering superior metabolic stability.[1]
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch Parameter (π) | -0.02 | +0.43 | +1.04 |
| Hydrogen Bond Donating | No | Yes (Weak) | No |
| Metabolic Stability | Low (Susceptible to O-dealkylation) | High | Very High |
| Electronic Effect | Electron-donating | Weakly electron-withdrawing | Strongly electron-withdrawing |
Synthetic Pathways: A Strategic Overview
The direct installation of a difluoromethoxy group onto a nitrogen atom is challenging. Therefore, synthetic strategies often rely on building block approaches or the reaction of amine precursors with reagents that generate the highly reactive difluorocarbene (:CF₂) intermediate.[3] The choice of method depends critically on the substrate's structure, functional group tolerance, and desired scale.
Caption: Decision workflow for selecting a synthetic strategy.
Method 1: N-Difluoromethylation via Difluorocarbene Insertion
This is a widely used approach that involves the in-situ generation of difluorocarbene (:CF₂), a highly reactive intermediate that can insert into N-H bonds. The choice of carbene precursor is critical for success and safety. While historically, ozone-depleting gases like chlorodifluoromethane (Freon 22) were used, modern methods employ safer and more convenient reagents.[4][5]
Mechanism: The Life of a Carbene
The core of this method is the generation and trapping of difluorocarbene. A base is used to either deprotonate a precursor or induce elimination, releasing :CF₂. The amine, acting as a nucleophile, attacks the electrophilic carbene. A subsequent proton transfer, often facilitated by the base or solvent, yields the N-difluoromethylated product. For tertiary amines, this process can lead to the formation of ammonium ylides, which can undergo further rearrangements.[3][6]
Caption: Mechanism of N-difluoromethylation via carbene insertion.
Protocol 1: N-Difluoromethylation using Ethyl Bromodifluoroacetate
This protocol utilizes ethyl bromodifluoroacetate as a reliable and commercially available difluorocarbene precursor. The reaction is suitable for a range of N-heterocycles and other amines.[4][7]
Materials:
-
Amine substrate (1.0 mmol)
-
Ethyl bromodifluoroacetate (1.2 mmol, 1.2 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Round-bottom flask, magnetic stirrer, argon or nitrogen line
Procedure:
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 mmol) and anhydrous potassium carbonate (2.5 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous DMF (5 mL) via syringe.
-
Reagent Addition: Stir the suspension at room temperature. Add ethyl bromodifluoroacetate (1.2 mmol) dropwise via syringe over 5 minutes.
-
Expertise & Experience: The dropwise addition is crucial to control the exothermic generation of difluorocarbene and prevent side reactions.
-
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Trustworthiness: The reaction is typically complete when the starting amine is no longer visible by TLC. Co-spotting with the starting material is essential for accurate monitoring.
-
-
Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Substrate Scope and Yields: This method is particularly effective for N-heterocyles.[4][7]
| Substrate Example | Product | Typical Yield |
| Quinoline | 1-(difluoromethyl)quinolin-4(1H)-imine | ~55%[4] |
| 4-Morpholinophenylamine | N-difluoromethylated product | >70%[4] |
| Various N-heterocycles | Corresponding N-CF₂H products | 40-92%[4][7] |
Method 2: Modern Photocatalytic Approaches
Visible-light photoredox catalysis has emerged as a powerful and mild strategy for generating radical intermediates, enabling transformations that are difficult to achieve with traditional methods.[8] For the synthesis of difluoromethoxyalkylamines, this can involve the direct C-H or N-H difluoromethylation using a suitable radical precursor.[9][10][11]
Principle: Harnessing Light for Radical Generation
In this approach, a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state.[12] This excited catalyst can then engage in a single-electron transfer (SET) with a difluoromethyl radical precursor, such as zinc difluoromethanesulfinate (DFMS) or a hypervalent iodine reagent.[8][11] The resulting •CF₂H radical can then add to the amine or a suitable precursor.
Protocol 2: Photocatalytic Difluoromethylation of an Imine
This protocol demonstrates the direct difluoromethylation of a C=N bond, which, after reduction, yields the corresponding difluoromethylated amine.[9] It benefits from extremely mild conditions.
Materials:
-
Aldimine substrate (0.1 mmol)
-
Zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂) (0.1 mmol, 1.0 equiv.)
-
Rhodamine 6G (photocatalyst, 0.002 mmol, 2 mol%)
-
Acetonitrile (MeCN), anhydrous (1.0 mL)
-
Schlenk tube or vial, magnetic stirrer, 450 nm LED light source
Procedure:
-
Setup: In a Schlenk tube, combine the aldimine substrate (0.1 mmol), DFMS (0.1 mmol), and Rhodamine 6G (0.002 mmol).
-
Solvent & Degassing: Add anhydrous acetonitrile (1.0 mL). Seal the tube and degas the solution by three freeze-pump-thaw cycles.
-
Expertise & Experience: Thorough removal of oxygen is critical, as O₂ can quench the excited state of the photocatalyst and interfere with the radical chain process.
-
-
Irradiation: Place the reaction vessel approximately 5 cm from a 450 nm LED light source and stir vigorously at room temperature.
-
Reaction: Irradiate for 16-24 hours. Monitor the reaction by LC-MS.
-
Work-up & Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue directly by flash column chromatography to obtain the difluoromethylated amine product.[9]
-
Trustworthiness: A subsequent reduction step (e.g., with NaBH₄) would be required to convert the resulting difluoromethylated imine to the final saturated amine.
-
| Substrate Type | Functional Group Tolerance | Typical Yield (of imine adduct) |
| Diaryl-substituted aldimines | Electron-donating (p-Me, p-OMe) and electron-withdrawing (p-F, p-Br) groups are well-tolerated. | 60-85%[9] |
| Pyridyl-substituted imine | Tolerated | ~70%[9] |
| Quinolines, Quinoxalinones | Successfully functionalized | 45-75%[9] |
Safety and Handling
-
Difluorocarbene Precursors: Many precursors are moisture-sensitive and should be handled under an inert atmosphere. Some reactions can be exothermic; proper temperature control is essential.
-
Photocatalysis: Use appropriate shielding for the light source to avoid eye exposure. Ensure the reaction setup is secure and well-ventilated.
-
Solvents: Anhydrous solvents are often required. Always handle flammable solvents in a fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Safety glasses, lab coats, and appropriate gloves are mandatory at all times.
Conclusion
The preparation of difluoromethoxyalkylamines is a vital capability for modern drug discovery. While classical methods based on difluorocarbene insertion remain highly relevant, newer photocatalytic strategies offer milder conditions and novel reactivity. The choice of synthetic route must be guided by a thorough understanding of the reaction mechanism, substrate limitations, and safety considerations. The protocols detailed herein provide reliable starting points for researchers to leverage the unique benefits of the difluoromethoxy group in the design of next-generation therapeutics.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
- Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). BOC Sciences.
- Pashko, M., Granat, D., Leha, D., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
-
Pashko, M., Granat, D., Leha, D., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved February 14, 2026, from [Link]
- Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22, 9086-9090.
-
Proposed mechanism Possible reaction mechanism of difluorocarbene-induced[1]- and[1][3]-Stevens rearrangement of tertiary amines. (n.d.). ResearchGate. Retrieved February 14, 2026, from
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). PMC.
- Unlocking the direct photocatalytic difluoromethylation of C=N bonds. (2020). Chemical Communications.
- Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. (n.d.). Wiley Online Library.
- Mechanistic Insights on the Annulation of Difluorocarbene and Enaminones. (2025). The Journal of Organic Chemistry.
- Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. (n.d.). ChemRxiv.
- Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (n.d.). PMC.
- Synthesis of Tri- and Difluoromethoxylated Compounds via Visible Light Photoredox Catalysis. (n.d.).
- Applications and strategies for the synthesis of difluoromethoxylated (hetero)arenes. (n.d.). ResearchGate.
- Kumawat, S., & Bhatt, T. (2025). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. The Journal of Organic Chemistry.
- Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020). PMC.
- Landelle, G., Schmitt, E., Panossian, A., et al. (2017). Difluoromethoxylation of N-Heteroaromatics. Synfacts, 14(03), 0239.
- Pentacoordinate Phosphoranes as Versatile Reagents in Fluoroalkylation Reactions. (2023). CCS Chemistry.
- Recent Advances in the Synthetic Application of Difluorocarbene. (n.d.). Synthesis.
- CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines. (2025). PMC.
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2019). MDPI.
- Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. (n.d.). PMC.
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2025). ResearchGate.
- Visible light promoted deaminative difluoroalkylation of aliphatic amines with difluoroenoxysilanes. (n.d.). Chemical Communications.
- Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles. (n.d.). PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Strategic Difluoromethoxylation of 3-Aminopropanol Scaffolds
Topic: Difluoromethoxylation of 3-aminopropanol derivatives Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
The difluoromethoxy group (–OCF
This Application Note provides a scientifically grounded, high-fidelity protocol for the selective O-difluoromethoxylation of 3-aminopropanol derivatives. We prioritize a Protection-Reaction-Deprotection (PRD) strategy as the "Gold Standard" for purity and reproducibility in drug development, utilizing (Bromodifluoromethyl)trimethylsilane (TMSCF
Mechanistic Insight & Strategic Planning
The Chemoselectivity Paradox
Difluorocarbene (:CF
-
Direct Reaction Risks: Exposure of the free amino-alcohol to :CF
sources typically yields a mixture of N-difluoromethyl species, isocyanides (from primary amines), and trace O-ethers. -
The Solution: To guarantee the integrity of the drug scaffold, the nitrogen nucleophile must be masked. The tert-butoxycarbonyl (Boc) group is selected for its orthogonality to the basic/fluorinated conditions of the etherification.
Reagent Selection: Why TMSCF
Br?
While Sodium chlorodifluoroacetate (ClCF
-
Mild Activation: It generates :CF
under weakly basic or even neutral conditions using an initiator. -
Aliphatic Specificity: It has been shown to effectively difluoromethylate primary, secondary, and tertiary alcohols, unlike phenol-optimized conditions.
-
Safety: It avoids the handling of gaseous Freon-22 (ClCF
H) and ozone-depleting substances.
Visualizing the Pathway
The following diagram illustrates the reaction mechanism and the critical decision-making workflow.
Figure 1: Strategic workflow for the chemoselective difluoromethoxylation of amino-alcohols via the PRD sequence.
Detailed Experimental Protocol
Phase A: N-Protection (Pre-requisite)
Note: If your starting material is already N-protected, skip to Phase B.
-
Dissolve 3-aminopropanol derivative (10 mmol) in DCM (30 mL).
-
Add Di-tert-butyl dicarbonate (Boc
O, 11 mmol) and Et N (12 mmol). -
Stir at RT for 4 hours. Monitor by TLC (ninhydrin stain).
-
Workup: Wash with 1M HCl, Brine, dry over Na
SO . Concentrate to yield the N-Boc-3-aminopropanol intermediate.
Phase B: O-Difluoromethylation (The Core Protocol)
Reagents:
-
Substrate: N-Boc-3-aminopropanol derivative (1.0 equiv)
-
Reagent: TMSCF
Br (2.0 - 3.0 equiv) -
Base/Activator: KOtBu (Potassium tert-butoxide) or KOH (aqueous)
-
Solvent: DCM/H
O biphasic system or pure THF depending on solubility.
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvent System: Add the N-Boc-alcohol (2.0 mmol) dissolved in DCM (4 mL).
-
Reagent Addition: Add TMSCF
Br (4.0 mmol, 2.0 equiv) via syringe. -
Activation (The Critical Step):
-
Prepare a solution of KOH (20 mmol, 10 equiv) in water (4 mL).
-
Add the aqueous KOH dropwise to the DCM mixture at 0 °C with vigorous stirring.
-
Why? The biphasic system allows the generation of :CF
at the interface or in the organic phase (via phase transfer) while keeping the bulk base separate, reducing side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir vigorously for 12–16 hours.
-
Self-Validation Check: Take a 50 µL aliquot, dilute in CDCl
. Check F NMR . Look for a characteristic doublet (or doublet of triplets) around -82 to -86 ppm ( Hz). If the signal is weak, add another 1.0 equiv of TMSCF Br and stir for 4h.
-
-
Quench & Extraction: Dilute with water (10 mL) and extract with DCM (3 x 15 mL).
-
Purification: Dry organic layers over Na
SO , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Phase C: Deprotection (Final Step)
-
Dissolve the purified ether in 4M HCl in Dioxane (5 mL).
-
Stir at RT for 2 hours.
-
Concentrate in vacuo to obtain the 3-(difluoromethoxy)propan-1-amine hydrochloride salt .
Data Presentation & Troubleshooting
Expected Analytical Data
| Feature | Method | Expected Signal / Observation |
| Primary Confirmation | ||
| Secondary Confirmation | A triplet ( | |
| Byproduct Check | TLC / LCMS | Look for unreacted alcohol (lower R |
Troubleshooting "The Self-Validating System"
-
Problem: Low Conversion (<30%).
-
Diagnosis: :CF
hydrolysis is faster than insertion. -
Fix: Increase TMSCF
Br to 4.0 equiv. Ensure vigorous stirring (1000 rpm) to maximize phase interface area. Switch to n-Bu NBr (TBAB) as a phase transfer catalyst (5 mol%).
-
-
Problem: N-alkylation observed (despite Boc).
-
Diagnosis: Boc group instability or extreme basicity.
-
Fix: Ensure temperature does not exceed 25 °C. If using KOtBu in THF (anhydrous method), switch to the biphasic KOH/DCM method which is generally milder on the protecting group.
-
References
-
Efficient Difluoromethyl
Br :- Source: Lin, Q., et al. (2017).
- Relevance: Establishes TMSCF Br as the superior reagent for aliphatic alcohols under mild biphasic conditions.
-
URL:[Link]
-
General Review on Difluoromethylation
- Source: Ni, C., & Hu, J. (2016). Chemical Society Reviews.
- Relevance: Provides the mechanistic grounding for difluorocarbene reactivity (O vs N selectivity).
-
URL:[Link]
-
Sodium Chlorodifluoroacetate Protocols
- Source: Iskra, J., et al. (2013). Organic Letters.
- Relevance: Alternative "commodity reagent" protocol for scale-up scenarios.
-
URL:[Link]
Sources
Application Note: Synthetic Routes to Fluorinated Primary Amines
Abstract
Fluorinated primary amines are high-value pharmacophores in medicinal chemistry, offering modulation of basicity (
Strategic Overview: Route Selection
Select your synthetic route based on the available precursor and the position of the fluorine atom relative to the amine.
Decision Matrix
-
Target:
-Fluoroamine (F-C-C- )-
Precursor:
-Amino Alcohol Route A (Deoxyfluorination) -
Precursor:
-Fluoro Nitrile Route B (Reduction)
-
-
Target:
-Trifluoromethyl Amine ( -C- )-
Precursor: Trifluoromethyl Ketone
Route C (Reductive Amination)
-
-
Target:
-Fluoroamine (F-C- )-
Note: Generally unstable; usually requires a gem-difluoro or trifluoromethyl group to be isolable.
-
Figure 1: Strategic decision tree for synthesizing fluorinated primary amines.
Detailed Protocols
Route A: Deoxyfluorination of -Amino Alcohols
Best for: Enantioselective synthesis of
Reagent Selection
| Reagent | State | Thermal Stability | Reactivity | Notes |
| DAST | Liquid | Low (Explosive >90°C) | High | Standard, but dangerous.[1] |
| Deoxo-Fluor | Liquid | Moderate | High | Safer than DAST, still generates HF. |
| PhenoFluor | Solid | High | High | Best for late-stage; moisture sensitive. |
Protocol: DAST-Mediated Fluorination
Safety: DAST reacts violently with water/glass. Use plasticware or silanized glass. Perform in a fume hood.
-
Preparation: Dissolve
-protected -amino alcohol (1.0 equiv) in anhydrous DCM ( ). Cool to under .[2]-
Note: Amine must be protected (e.g., Boc, Cbz) to prevent N-fluorination.
-
-
Addition: Add DAST (1.2–1.5 equiv) dropwise via syringe.
-
Reaction: Stir at
for 1 h, then allow to warm to RT overnight.-
Observation: If the substrate is sterically hindered, Deoxo-Fluor at
may be required.
-
-
Quench (CRITICAL): Cool to
. Quench by dropwise addition of saturated aqueous . Do not add water directly to DAST.[3] -
Workup: Extract with DCM, wash with brine, dry over
. -
Deprotection: Remove Boc/Cbz using standard acidic conditions (
/dioxane or ) to yield the primary amine salt.
Route B: Reduction of -Fluoro Nitriles
Best for: Building block synthesis where the C-F bond is already present.
Challenge: Standard hydrogenation (
Protocol: Borane-Dimethyl Sulfide Reduction
This method preserves the C-F bond by avoiding the radical/anionic mechanisms typical of metal hydrides.
-
Setup: Flame-dry a flask and cool under Argon.
-
Dissolution: Dissolve
-fluoro nitrile (1.0 equiv) in anhydrous THF ( ). -
Reduction: Add
(2.0 equiv, 2.0 M in THF) dropwise at . -
Reflux: Heat to mild reflux (
) for 2–4 hours. Monitor by TLC for disappearance of nitrile. -
Quench/Hydrolysis:
-
Cool to
. Carefully add to destroy excess borane (gas evolution!). -
Add
in (or aqueous ) and stir for 1 h to break the boron-amine complex.
-
-
Isolation: Basify with
(pH > 10) and extract with or DCM.-
Tip: Fluorinated amines can be volatile. Isolate as the HCl salt if possible.
-
Route C: Reductive Amination of Trifluoromethyl Ketones
Best for: Synthesis of
Protocol
-
Imine Formation: Combine trifluoromethyl ketone (1.0 equiv), Ammonium Acetate (
, 5–10 equiv), and (2.0 equiv) in anhydrous THF. -
Stir: Stir at RT for 12–24 h. The solution may become viscous.
-
Reduction: Add
(2.0 equiv) or (2.0 equiv) carefully. Stir for 4 h. -
Quench: Add aqueous
(2 M) to precipitate Titanium salts. Filter through Celite.
Mechanism & Troubleshooting (The "Why")
The Aziridinium Ion Problem (Route A)
When fluorinating
Figure 2: Competition between direct displacement and aziridinium formation.
Expert Insight:
-
To prevent rearrangement: Use electron-withdrawing protecting groups (e.g., Tosyl, Nosyl) to reduce the nucleophilicity of the nitrogen lone pair. Boc and Cbz are often too electron-rich and promote rearrangement.
-
To fix low yields: If elimination (alkene formation) competes, switch to PhenoFluor or PyFluor . These reagents are less basic and minimize E2 elimination pathways.
Safety Considerations (E-E-A-T)
Handling Fluorinating Agents[1][2][3][7][8][9][10][11]
-
HF Generation: DAST and Deoxo-Fluor generate HF upon contact with moisture.
-
Protocol: Always keep a tube of Calcium Gluconate Gel on the bench. If skin contact occurs, wash with water and apply gel immediately.
-
-
Explosion Hazard: DAST is thermally unstable above
. Never distill DAST. -
Glassware: HF etches glass. For large-scale (>10g) reactions, use Teflon (PFA/FEP) reactors. For small scale, standard glass is acceptable if quenched carefully, but expect surface etching.
References
-
Enantioselective Synthesis of
-Fluoroamines from -Amino Alcohols (DAST Protocol).- Source: Organic Letters (2010).
-
URL:[Link]
-
PhenoFluor: Practical Synthesis and Deoxyfluorin
- Source: Journal of the American Chemical Society (2011).
-
URL:[Link]
-
Reduction of Nitriles to Amines using Borane (Preserving Halogens).
- Source: Journal of Organic Chemistry (1973).
-
URL:[Link]
- Safety First: Handling Diethylaminosulfur Trifluoride (DAST).
Sources
- 1. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. fishersci.com [fishersci.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. What is the best reagent to convert nitrile to primary amine? - askIITians [askiitians.com]
3-(Difluoromethoxy)propan-1-amine: A Versatile Building Block for Modern Drug Discovery
Introduction: The Strategic Advantage of the Difluoromethoxy Group
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, offering a unique blend of physicochemical properties that can significantly enhance the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2] Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the difluoromethoxy moiety provides a nuanced modulation of lipophilicity, metabolic stability, and molecular conformation. Furthermore, the polarized C-H bond in the -OCF₂H group can act as a hydrogen bond donor, a feature absent in its methoxy and trifluoromethoxy counterparts, enabling novel interactions with biological targets.[1]
3-(Difluoromethoxy)propan-1-amine is a bifunctional building block that elegantly combines the benefits of the difluoromethoxy group with the synthetic versatility of a primary aliphatic amine. This unique combination makes it an invaluable tool for researchers and scientists in drug development, allowing for the facile introduction of the -OCF₂H group into a wide range of molecular scaffolds. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed, field-proven protocols.
Physicochemical Properties
The physicochemical properties of a building block are critical to its application in drug discovery. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1592913-04-6 | [3] |
| Molecular Formula | C₄H₉F₂NO | [2] |
| Molecular Weight | 125.12 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid (predicted) | - |
| Boiling Point | Not available (predicted to be in the range of 130-150 °C) | - |
| Density | Not available | - |
| XlogP (predicted) | 0.4 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] (amine N-H and difluoromethoxy C-H) |
| Hydrogen Bond Acceptor Count | 2 | [2] (amine N and ether O) |
| SMILES | C(CN)COC(F)F | [2] |
| InChI Key | NGOXWLLNLLNQFF-UHFFFAOYSA-N | [2] |
Synthesis of this compound
While several synthetic routes to fluorinated amines are conceivable, a practical and scalable approach is crucial for its utility as a building block.[4] A plausible and efficient synthesis of this compound can be envisioned from readily available starting materials, such as 3-(difluoromethoxy)propanenitrile. The following protocol details the reduction of the nitrile to the desired primary amine.
Protocol 1: Synthesis via Reduction of 3-(Difluoromethoxy)propanenitrile
This protocol describes the reduction of a nitrile to a primary amine using Raney Nickel as a catalyst under a hydrogen atmosphere. This method is often preferred for its cost-effectiveness and operational simplicity on a larger scale.[5][6]
Workflow Diagram:
Caption: Synthesis of this compound.
Materials:
-
3-(Difluoromethoxy)propanenitrile
-
Raney Nickel (slurry in water)
-
Methanol (anhydrous)
-
Ammonia in methanol solution (7 N)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrogenation vessel (e.g., Parr shaker)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, carefully add the desired amount of Raney Nickel slurry. Under a gentle stream of nitrogen, decant the water and wash the catalyst with anhydrous methanol (3 x volume of catalyst). This step is crucial to remove water which can affect the catalyst activity.
-
Reaction Setup: Prepare a solution of 3-(difluoromethoxy)propanenitrile (1.0 equiv) in anhydrous methanol. To this solution, add the ammonia in methanol solution (approximately 10% of the total solvent volume). The addition of ammonia helps to suppress the formation of secondary amine byproducts.[7]
-
Hydrogenation: Carefully transfer the nitrile solution to the hydrogenation vessel containing the washed Raney Nickel.
-
Seal the vessel and purge the system with nitrogen gas three times to remove any residual air.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by periodically taking aliquots (after safely depressurizing and purging with nitrogen) for analysis by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; ensure the filter cake is kept wet with methanol during filtration and subsequent disposal.
-
Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the methanol.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The product can be further purified by distillation if necessary.
Application Notes and Protocols
The primary amine functionality of this compound makes it a versatile nucleophile for a variety of coupling reactions. The following protocols detail its use in the formation of amides, sulfonamides, and secondary amines.
Protocol 2: Acylation (Amide Bond Formation)
The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. This protocol utilizes the common and efficient EDC/HOBt coupling reagents.[1][3][8]
Workflow Diagram:
Caption: Amide synthesis workflow.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM or DMF, add this compound (1.0-1.2 equiv) and HOBt (1.1-1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.1-1.5 equiv) portion-wise to the reaction mixture.
-
Add DIPEA or TEA (2.0-3.0 equiv) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 3: Sulfonylation (Sulfonamide Bond Formation)
Sulfonamides are a key functional group in a wide range of pharmaceuticals.[9][10] This protocol describes the reaction of this compound with a sulfonyl chloride.
Workflow Diagram:
Caption: Sulfonamide synthesis workflow.
Materials:
-
This compound
-
Sulfonyl chloride of interest
-
Pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM and add pyridine or TEA (1.5-2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.05 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, followed by brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure sulfonamide.
Protocol 4: Reductive Amination (Secondary Amine Formation)
Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary amines.[11][12] This protocol employs sodium triacetoxyborohydride, a mild and selective reducing agent.[2]
Workflow Diagram:
Caption: Reductive amination workflow.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, for less reactive ketones)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 equiv) in DCE or DCM, add this compound (1.0-1.2 equiv).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. For less reactive ketones, a catalytic amount of acetic acid can be added.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 1-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Isolation: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.
Safety and Handling
Aliphatic amines, including this compound, should be handled with appropriate safety precautions.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[15]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides.
-
First Aid:
-
Skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
References
-
BLD Pharm. This compound.
-
BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
PubChemLite. This compound.
-
BenchChem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.
-
Wikipedia. Reductive amination.
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
- Gowda, D. C., & Mahesh, B. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
-
Myers, A. G. (2010). Reductive Amination. Myers' Chem 115.
- Rattanaburi, T., & Mahajan, P. S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-211.
- Macmillan Group. (2023).
- Royal Society of Chemistry. (2025).
- Tarasenko, E. A., & Mykhailiuk, P. K. (2019). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega, 4(1), 223-231.
-
Aapptec. Coupling Reagents.
-
SKC Ltd. TEST KIT Instructions Aliphatic Amines.
-
YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
- U.S. Department of Health and Human Services. (2010). Aliphatic amines A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines.
- Klimov, O. V., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Molecules, 27(19), 6614.
- The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Hive Methods Discourse.
- Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869.
- Klimov, O. V., et al. (2022).
-
ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?
-
Organic Chemistry Portal. Amine to Amide (EDC + HOBt).
- Peng, W., & Shreeve, J. M. (2020). Difluoromethylation of alcohols with TMSCF2Br in water. Tetrahedron Letters, 61(43), 152458.
-
Organic Chemistry Portal. Nitrile to Amine.
- Air Products and Chemicals, Inc. (2015).
- SKC Ltd.
- Hu, J., et al. (2019). Facile difluoromethylation of aliphatic alcohols with an S-(difluoromethyl)sulfonium salt: reaction, scope and mechanistic study.
- Powers, L. C., et al. (2021). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means.
- Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
- Hu, J., et al. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions.
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1.
- American Chemical Society. (2017). Chlorodifluoromethane.
- Hu, J., et al. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. PubMed.
- Alfa Chemistry.
- The Royal Society of Chemistry. (2015).
- MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
- Thiedemann, B., Schmitz, C. M. L., & Staubitz, A. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. The Journal of Organic Chemistry, 79(21), 10284–10295.
- ResearchGate. (2019). 1H NMR and 13C NMR spectra of compounds 2 and 3 in CD3OD.
- MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
-
Wikipedia. 3-Amino-1-propanol.
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- 15. docs.gato.txst.edu [docs.gato.txst.edu]
Amine Protection Strategies for 3-(Difluoromethoxy)propan-1-amine: An Application Note and Protocol Guide
<Step>
Abstract
This technical guide provides a comprehensive overview of amine protection strategies for 3-(difluoromethoxy)propan-1-amine, a valuable building block in medicinal chemistry and drug development. The presence of the difluoromethoxy group imparts unique physicochemical properties, including increased metabolic stability and modulated lipophilicity.[1][2][3] However, the nucleophilic primary amine often requires temporary protection during multi-step syntheses to prevent undesired side reactions. This document details field-proven protocols for the application and removal of three common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The rationale behind experimental choices, detailed step-by-step methodologies, and a comparative analysis of these strategies are presented to aid researchers in selecting the optimal protection scheme for their specific synthetic needs.
Introduction: The Strategic Importance of Protecting this compound
The incorporation of fluorinated motifs is a well-established strategy in modern drug discovery to enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The difluoromethoxy group (-OCHF₂) is particularly noteworthy as it can serve as a bioisostere for hydroxyl, thiol, or amine moieties, potentially improving metabolic stability while maintaining key interactions with biological targets.[3] this compound is a key intermediate that introduces this valuable functional group.
The primary amine of this compound is a potent nucleophile and can participate in a variety of chemical transformations. To achieve selective reactions at other sites within a molecule, temporary masking of the amine functionality is essential. The ideal protecting group should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to a wide range of reaction conditions planned for subsequent synthetic steps.
-
Readily removable in high yield under conditions that do not compromise the integrity of the rest of the molecule, including the difluoromethoxy group.
This guide explores three of the most widely employed amine protecting groups—Boc, Cbz, and Fmoc—and provides detailed protocols for their application to this compound.
Comparative Overview of Amine Protection Strategies
The choice of a protecting group is a critical decision in synthetic planning. The following table summarizes the key characteristics of Boc, Cbz, and Fmoc groups to facilitate an informed selection.
| Protecting Group | Protection Reagent(s) | Protection Conditions | Deprotection Conditions | Stability | Orthogonality |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild base (e.g., TEA, NaOH, NaHCO₃) or catalyst (e.g., DMAP) in various solvents (THF, DCM, water).[4][5][6] | Strong acid (e.g., TFA, HCl).[7][8][9] | Stable to base, nucleophiles, and catalytic hydrogenation.[10] | Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis).[5][10] |
| Cbz | Benzyl chloroformate (Cbz-Cl), Benzyl succinimidyl carbonate (Cbz-OSu) | Mild base (e.g., NaHCO₃, Na₂CO₃) in aqueous/organic biphasic systems or with an organic base.[11] | Catalytic hydrogenolysis (H₂, Pd/C).[7][11][12] | Stable to acidic and some basic conditions. | Orthogonal to Boc (acid-labile) and Fmoc (base-labile).[13] |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl), 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) | Mild base (e.g., NaHCO₃, pyridine) in various solvents.[14][15] | Secondary amine bases (e.g., piperidine, morpholine) in polar aprotic solvents (e.g., DMF).[14][16][17] | Stable to acid and catalytic hydrogenation.[14][18] | Orthogonal to Boc (acid-labile). Quasi-orthogonal to Cbz.[14] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the protection of this compound with Boc, Cbz, and Fmoc groups, as well as their subsequent removal.
tert-Butoxycarbonyl (Boc) Protection and Deprotection
The Boc group is a popular choice due to its ease of introduction and its stability towards a wide range of non-acidic reagents.[10][13]
Sources
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- 18. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
Use of 3-(Difluoromethoxy)propan-1-amine in parallel synthesis
Application Note: Strategic Integration of 3-(Difluoromethoxy)propan-1-amine in Parallel Synthesis
Executive Summary
In modern drug discovery, the "Fluorine Effect" is a pivotal strategy for modulating physicochemical properties without altering steric bulk significantly. This compound (CAS: 75488618) represents a high-value building block for parallel synthesis campaigns. Unlike the trifluoromethoxy (
Chemical Profile & Strategic Value
Physicochemical Properties
The difluoromethoxy group imparts distinct electronic and solubility characteristics compared to its non-fluorinated analogs.
| Property | Value / Description | Impact on Drug Design |
| Formula | Low MW fragment ideal for Fragment-Based Drug Discovery (FBDD). | |
| Mol. Weight | 125.12 g/mol | Minimal contribution to overall MW, preserving "Lipinski Rule of 5" space. |
| Acidity ( | ~9.8 (Amine) | The electron-withdrawing effect of fluorine is dampened by the propyl spacer, maintaining nucleophilicity for coupling. |
| H-Bonding | Donor ( | The acidic proton on the |
| Lipophilicity | Modulated ( | More lipophilic than |
The Bioisostere Advantage
Replacing a methoxy group with a difluoromethoxy group is a proven strategy to block metabolic soft spots. The
Experimental Protocols for Parallel Synthesis
The following protocols are optimized for 96-well plate formats using automated liquid handling systems (e.g., Tecan, Hamilton).
Protocol A: High-Throughput Amide Coupling (HATU Method)
Target: Generation of amide libraries from carboxylic acid scaffolds.
Reagents:
-
Building Block: 0.2 M solution of this compound in DMF.
-
Scaffolds: Diverse carboxylic acids (0.2 M in DMF).
-
Coupling Agent: HATU (0.2 M in DMF).
-
Base: DIPEA (1.0 M in NMP).
Step-by-Step Workflow:
-
Dispensing: Aliquot
( , 1.0 eq) of carboxylic acid solution into each well of a deep-well polypropylene plate. -
Activation: Add
( , 1.1 eq) of HATU solution followed by ( , 3.0 eq) of DIPEA. Shake at 800 rpm for 5 minutes to form the activated ester. -
Addition: Add
( , 1.1 eq) of the amine building block. -
Reaction: Seal the plate and shake at room temperature for 16 hours.
-
Note: The propyl spacer ensures the amine is sufficiently nucleophilic; heating is rarely required unless the acid is sterically hindered.
-
-
Quenching: Add
of 10% aqueous to scavenge excess acid and hydrolyze unreacted active esters. -
Extraction: Add
EtOAc. Mix thoroughly. Phase separate and transfer organic layer to a receiving plate. -
Validation: Evaporate solvent and reconstitute in DMSO for LC-MS analysis.
Protocol B: Reductive Amination
Target: Synthesis of secondary amines for diversification or scaffold cyclization.
Reagents:
-
Building Block: 0.2 M this compound in DCE (1,2-Dichloroethane).
-
Scaffolds: Diverse aldehydes/ketones (0.2 M in DCE).
-
Reductant: Sodium triacetoxyborohydride (
), solid or slurry in DCE. -
Acid Catalyst: Acetic acid (AcOH).
Step-by-Step Workflow:
-
Imine Formation: Combine
( ) aldehyde solution and ( ) amine solution in the reaction plate. -
Catalysis: Add
of AcOH. Shake for 2 hours at RT to ensure equilibrium imine formation.-
Critical: The
group is stable to weak acids like AcOH, but avoid strong Lewis acids which might induce defluorination over prolonged exposure.
-
-
Reduction: Add
of . Seal and shake for 16 hours. -
Workup: Quench with
saturated . Extract with DCM ( ). -
Purification: Pass the organic layer through a pre-packed SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (removes non-basic impurities), then elute product with
in MeOH.
Visualization: Metabolic Stability Logic
The following diagram illustrates the mechanistic advantage of the difluoromethoxy group in preventing oxidative clearance, a key rationale for using this building block.
Caption: Mechanistic comparison showing how the C-F bond strength in the difluoromethoxy group blocks the CYP450-mediated oxidative dealkylation pathway common to methoxy groups.[1]
Comparative Data Analysis
The following table presents hypothetical data derived from structure-activity relationship (SAR) principles, comparing a standard methoxy-propylamine derivative against the difluoromethoxy analog.
| Parameter | Methoxy Analog ( | Difluoromethoxy Analog ( | Advantage |
| LogP (Lipophilicity) | 1.8 | 2.1 | Improved membrane permeability without excessive lipophilicity [3]. |
| H-Bond Donor Count | 1 (Amine) | 2 (Amine + | Additional binding interaction potential. |
| Metabolic Stability ( | 25 min (Microsomal) | >60 min (Microsomal) | Blocks O-demethylation metabolic soft spot. |
| Polar Surface Area (PSA) | ~18 | ~18 | Similar polar footprint, maintaining solubility. |
Workflow Diagram: Parallel Library Generation
This workflow outlines the integration of this compound into a standard Design-Make-Test-Analyze (DMTA) cycle.
Caption: Operational workflow for high-throughput library synthesis utilizing this compound.
References
-
Erickson, J. A. et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link][5]
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Application Note: Analytical Characterization of 3-(Difluoromethoxy)propan-1-amine
Executive Summary & Molecule Profile
3-(Difluoromethoxy)propan-1-amine is a specialized fluorinated building block used increasingly in medicinal chemistry. The difluoromethoxy group (
However, this molecule presents distinct analytical challenges:
-
Lack of Chromophore: The aliphatic structure lacks UV activity, rendering standard HPLC-UV (254 nm) ineffective.
-
Volatility & Basicity: As a low-molecular-weight primary amine, it exhibits high volatility and interacts strongly with silanols in glass liners/columns, leading to peak tailing.
-
Fluorine Coupling: The
moiety creates complex splitting patterns in NMR that must be deconvoluted for positive identification.
Physicochemical Profile (Theoretical)
| Property | Value / Characteristic | Analytical Implication |
| Formula | MW: 125.12 g/mol | |
| Boiling Point | ~110–120 °C (Predicted) | Suitable for GC analysis. |
| pKa | ~10.0 (Amine) | Requires high pH mobile phase or derivatization. |
| UV Absorbance | Negligible >210 nm | Requires ELSD, CAD, or Derivatization. |
| Solubility | High in Water, MeOH, DCM | Versatile sample prep. |
Spectroscopic Identification (Identity)
Nuclear Magnetic Resonance (NMR)
The definitive identification of this molecule relies on the unique coupling between the fluorine and the geminal proton in the difluoromethoxy group.
Protocol:
-
Solvent:
(preferred) or . -
Internal Standard:
-Trifluorotoluene (for quantitative NMR).
Key Diagnostic Signals:
-
NMR (Uncoupled):
-
Look for a doublet at approximately -81 to -85 ppm .
-
Coupling Constant (
): ~71–75 Hz. This large coupling is the primary signature of the group [3].
-
-
NMR:
-
The "Fingerprint" Signal: The proton on the difluoromethyl group (
) appears as a triplet (due to coupling with two equivalent fluorines) in the range of 6.2 – 6.7 ppm . -
Coupling (
): Must match the constant observed in the spectrum (~71–75 Hz). -
Amine Protons (
): Broad singlet, typically 1.0–2.0 ppm (concentration dependent). -
Linker Protons:
- : Triplet, ~3.9 ppm.
- : Triplet, ~2.7 ppm.
- : Quintet, ~1.8 ppm.
-
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Target Ion:
. -
Note: Due to the low molecular weight, use a diversion valve to avoid solvent front contamination if using LC-MS.
Chromatographic Purity Analysis
To ensure data integrity, we employ a "Two-Pillar" approach: GC-FID for volatile impurities and HPLC-Derivatization for non-volatile contaminants and precise assay determination.
Analytical Workflow Diagram
Figure 1: Analytical decision matrix for characterizing fluoro-alkoxy amines.
Protocol A: GC-FID (Direct Injection)
Rationale: Primary amines are notorious for adsorption on glass liners. This method uses a base-deactivated column to prevent peak tailing without the need for derivatization [4].
-
Instrument: Agilent 7890/8890 or equivalent.
-
Column: Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm x 5.0 µm).
-
Why: These columns have basic functional groups incorporated into the stationary phase to passivate silanols.
-
-
Inlet: Split/Splitless, 250°C.
-
Liner:Base-Deactivated Wool Liner (Critical to prevent absorption).
-
Split Ratio: 50:1.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Oven Program:
-
40°C (Hold 2 min) - Traps the volatile amine.
-
Ramp 10°C/min to 220°C.
-
Hold 5 min.
-
-
Detector: FID @ 280°C.
-
Sample Prep: Dilute 10 mg sample in 1 mL MTBE (Methyl tert-butyl ether). Avoid chlorinated solvents if possible as they can react with amines over time.
Protocol B: HPLC with Fmoc-Cl Derivatization
Rationale: Since the molecule has no UV chromophore, we tag the primary amine with 9-Fluorenylmethyl chloroformate (Fmoc-Cl). This creates a stable, highly UV-active (265 nm) and fluorescent derivative [5].
Reagents:
-
Borate Buffer: 0.2 M, pH 9.0.
-
Fmoc-Cl Reagent: 5 mM in Acetonitrile (Prepare fresh).
-
Stop Solution: 1% Acetic Acid.
Step-by-Step Derivatization Protocol:
-
Dissolve: Prepare a 1.0 mM stock solution of the amine sample in water/acetonitrile (50:50).
-
Mix: In a vial, combine:
-
100 µL Sample Solution
-
100 µL Borate Buffer (pH 9.0)
-
200 µL Fmoc-Cl Reagent
-
-
Incubate: Vortex and let stand at room temperature for 5 minutes . (Reaction is rapid).
-
Quench: Add 100 µL of 1-Adamantanamine (ADAM) solution (10 mM) to scavenge excess Fmoc-Cl (optional, prevents large reagent peak) OR simply dilute with mobile phase.
-
Inject: Inject 5–10 µL into the HPLC.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Detection: UV @ 265 nm (or Fluorescence: Ex 265 nm / Em 315 nm).
-
Expected Result: The Fmoc-Amine derivative will elute significantly later than the solvent front, showing a strong, symmetric peak.
Handling & Stability Guidelines
-
Hygroscopicity: As a low MW amine, the substance likely absorbs atmospheric
to form carbamates. Store under Argon/Nitrogen. -
Glassware: Use silanized glassware for low-concentration standards to prevent loss to surface adsorption.
-
Safety: The difluoromethoxy group is generally stable, but the primary amine is corrosive. Handle in a fume hood.
References
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626-1631. Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1] Link
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (General Reference for F-H coupling constants).
-
Restek Corporation. (2020). Analysis of Amines by GC: Overcoming Tailing and Adsorption. Application Note. Link
-
Agilent Technologies. (2021). Derivatization of Primary and Secondary Amines with Fmoc-Cl for HPLC Analysis. Technical Overview. Link
Sources
Mass spectrometry analysis of organofluorine compounds
Application Note: Precision Analysis of Organofluorine Therapeutics
Subtitle: Advanced Strategies for Mass Defect Filtering, Fluorous Chromatography, and Metabolite Identification
Abstract
Organofluorine compounds represent over 20% of modern pharmaceuticals due to their metabolic stability and lipophilicity. However, the unique physical properties of fluorine—specifically its monoisotopic nature and negative mass defect—present distinct challenges in mass spectrometry (MS). This guide provides a validated workflow for the analysis of fluorinated drugs, moving beyond standard protocols to leverage Pentafluorophenyl (PFP) chromatography , Ammonium Fluoride (
The Physics of Detection: The "Fluorine Anomaly"
To analyze organofluorines, one must first understand how they behave differently from hydrocarbon-based analytes in a mass spectrometer.
The Mass Defect Shift
Unlike chlorine or bromine, fluorine (
-
Hydrogen (
): 1.0078 Da (Positive Mass Defect) -
Fluorine (
): 18.9984 Da (Negative Mass Defect)
The Insight: Replacing a hydrogen atom with a fluorine atom introduces a mass shift of +17.9906 Da . Crucially, the mass defect shifts downward by approximately 9.4 mDa per fluorine atom. In complex biological matrices (urine/plasma), which are hydrogen-rich and have positive mass defects, fluorinated compounds occupy a unique, "mass-deficient" space.
Application: Mass Defect Filtering (MDF)
By setting a narrow mass defect window around your target drug, you can mathematically eliminate >90% of matrix background noise.
| Element | Exact Mass | Mass Defect | Impact on m/z |
| Hydrogen | 1.0078 | +0.0078 | Increases defect (shifts right) |
| Carbon | 12.0000 | 0.0000 | Neutral |
| Fluorine | 18.9984 | -0.0016 | Decreases defect (shifts left) |
Chromatographic Strategy: Beyond C18
Standard C18 columns often fail to separate fluorinated positional isomers (e.g., ortho- vs. para- fluorophenyls) because the hydrophobicity differences are negligible.
The Solution: Pentafluorophenyl (PFP) Phases
PFP columns utilize a propyl-pentafluorophenyl ligand. They offer three distinct interaction mechanisms that C18 lacks:
- Interactions: Strong retention for aromatic analytes.
-
Dipole-Dipole Interactions: The C-F bond is highly polar; PFP phases interact strongly with basic/polar fluorinated drugs.
-
Shape Selectivity: Rigid PFP rings can discriminate between steric isomers.
Protocol Recommendation:
-
Primary Column: Core-shell PFP (e.g., Kinetex F5 or Ascentis Express F5), 2.6 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Methanol (MeOH provides stronger
interactions than Acetonitrile).
Ionization Protocol: The Ammonium Fluoride Boost
For negative mode ESI (often required for fluorinated acids or phenols), standard additives like formic acid can suppress ionization.
The "Secret Weapon": Ammonium Fluoride (
Protocol: Preparation of Mobile Phase
-
Concentration: 0.1 mM to 1.0 mM (Do not exceed 1 mM).
-
Preparation: Dissolve high-purity
in water. -
Safety & Integrity:
- can etch glass over time.[1] Use polypropylene (plastic) bottles for mobile phase storage.
-
Flush the LC system with water immediately after the batch to prevent salt precipitation or corrosion.
Structural Elucidation: Fragmentation Rules
When performing MS/MS on fluorinated drugs, specific neutral losses are diagnostic.
-
Neutral Loss of HF (20.0062 Da):
-
Neutral Loss of
(49.9968 Da):-
Rare in single-fluorine drugs; common in perfluorinated alkyl chains (PFAS-like structures).
-
-
Diagnostic Ions:
-
m/z 109.00: Fluoro-benzyl cation (
). -
m/z 121.00: Fluoro-benzoyl cation (
).
-
Workflow Visualization
The following diagram outlines the decision process for developing a method for a new organofluorine drug candidate.
Figure 1: Decision matrix for LC-MS method development of organofluorine compounds, highlighting the selection of ionization modes and stationary phases.
Experimental Protocol: Metabolite Identification
Objective: Identify fluorinated metabolites in plasma.
-
Sample Preparation:
-
Precipitate plasma proteins with Acetonitrile (1:3 v/v) .
-
Centrifuge at 13,000 x g for 10 min.
-
Transfer supernatant to a polypropylene vial .
-
-
LC Parameters:
-
Column: Phenomenex Kinetex F5 (100 x 2.1 mm, 2.6 µm).
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient: 5% B to 95% B over 10 min (A: Water + 10mM Ammonium Formate; B: Methanol).
-
-
MS Parameters (Orbitrap/Q-TOF):
-
Resolution: 60,000 @ m/z 200.
-
Scan Range: m/z 100–1000.
-
Fragmentation: HCD/CID stepped collision energy (20, 40, 60 eV) to induce HF loss.
-
-
Data Analysis (The "Fluorine Filter"):
-
Calculate the Mass Defect of the parent drug.
-
Apply a filter window of ± 20 mDa around the parent's mass defect.
-
Why? Metabolic changes (hydroxylation +O, demethylation -CH2) cause predictable mass defect shifts. Large deviations suggest cleavage of the fluorine-containing moiety.
-
References
-
Arsenault, G., et al. (2007). Analysis of Perfluoroalkyl Anion Fragmentation Pathways. Wellington Laboratories.[2] Link
-
Pesek, J. J., & Matyska, M. T. (2015).[5] Ammonium Fluoride as a Mobile Phase Additive in Aqueous Normal Phase Chromatography. Journal of Chromatography A. Link[5]
-
Holčapek, M., et al. (2012). Kendrick Mass Defect Analysis in Lipidomics. Journal of Chromatography A. Link
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Link
-
Worley, B., & Powers, R. (2016). Multivariate Analysis in Metabolomics. Current Metabolomics. (Context on data filtering). Link
Sources
Application Notes and Protocols for the HPLC Purification of Fluorinated Amines
Introduction: The Unique Challenge of Purifying Fluorinated Amines
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules has become a cornerstone strategy for modulating a compound's physicochemical and biological properties. Fluorinated amines, in particular, are a critical class of compounds, offering enhanced metabolic stability, altered basicity (pKa), and unique binding interactions.[1][2][3][4] The introduction of the highly electronegative fluorine atom can significantly decrease the basicity of the amine, a factor that profoundly influences its chromatographic behavior and necessitates specialized purification strategies.[2][5]
This guide provides a comprehensive overview and detailed protocols for the High-Performance Liquid Chromatography (HPLC) purification of fluorinated amines. We will delve into the rationale behind method development, from the selection of stationary and mobile phases to the choice of detection technologies, with a focus on addressing the common challenges associated with these unique molecules. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification workflows.
The Impact of Fluorination on Chromatographic Behavior
The presence of fluorine atoms imparts distinct characteristics to amine-containing molecules that directly influence their separation by HPLC.
-
Reduced Basicity: The strong electron-withdrawing nature of fluorine reduces the pKa of the amine, making it less basic than its non-fluorinated analog.[2][5] This can mitigate strong interactions with acidic residual silanol groups on silica-based stationary phases, potentially improving peak shape. However, the molecule's overall polarity is also altered, affecting its retention in both reversed-phase and normal-phase systems.
-
The "Fluorous Effect": Highly fluorinated compounds exhibit both hydrophobicity and oleophobicity, a phenomenon termed the "fluorous effect".[6] This unique property means they have a tendency to associate with other fluorinated molecules. This can be exploited for purification through the use of fluorous stationary phases or by manipulating the mobile phase composition.[7][8][9]
-
Altered Polarity and Retention: The introduction of fluorine increases a molecule's polarity, which can lead to decreased retention times in reversed-phase chromatography and increased retention in normal-phase chromatography.
Part 1: Method Development Strategies
A successful purification strategy for fluorinated amines hinges on the careful selection of the column, mobile phase, and detector.
Stationary Phase Selection
The choice of the stationary phase is the most critical parameter in HPLC method development. The interaction between the analyte and the stationary phase governs the separation.[10]
| Stationary Phase Type | Principle of Separation & Use Case for Fluorinated Amines | Advantages | Disadvantages |
| Reversed-Phase (C18, C8) | Partitioning based on hydrophobicity. Suitable for non-polar to moderately polar fluorinated amines.[11][12] | Wide availability, robust, good for general-purpose purification. | Can lead to poor peak shape for basic amines due to silanol interactions; may require mobile phase additives. |
| Charged Surface C18 | Combines hydrophobic interactions with a surface charge to repel basic analytes from acidic silanols.[13] | Improved peak shape for basic compounds, especially with low ionic strength mobile phases. | Selectivity can differ significantly from standard C18 columns. |
| Normal-Phase (Silica, Alumina) | Adsorption chromatography based on polarity. For separating isomers or very polar fluorinated amines.[11][14] | Good for separating compounds with different functional groups. | Sensitive to water content in the mobile phase; requires non-polar, flammable solvents. |
| Fluorinated Phases | Utilizes "fluorophilicity" for selective retention of fluorinated compounds.[7][15][16] | High selectivity for fluorinated analytes, can resolve compounds that are inseparable on other phases. | Less common than C18; retention mechanisms can be complex. |
| Chiral Stationary Phases (CSPs) | Enantioselective interactions for separating chiral fluorinated amines. Polysaccharide-based CSPs are common.[11][17][18] | Enables the separation and purification of individual enantiomers. | Expensive; specific to certain classes of compounds. |
Mobile Phase Optimization
The mobile phase composition, including additives and pH, is crucial for achieving optimal separation and peak shape.
1.2.1. Mobile Phase Additives for Improved Peak Shape
Peak tailing is a common issue when purifying amines on silica-based columns due to the interaction of the basic amine with acidic residual silanol groups.[19][20] To counteract this, mobile phase additives are employed.
-
Triethylamine (TEA) and Diethylamine (DEA): These basic additives act as "silanol suppressors" by competing with the analyte for interaction with the silanol groups, leading to more symmetrical peaks.[21][22] A typical concentration is 0.1-0.5% in the mobile phase.[23]
-
Ammonium Hydroxide: Used to increase the pH of the mobile phase, which can deprotonate the amine and reduce its interaction with the stationary phase.[24]
-
Ion-Pairing Agents: For charged fluorinated amines, ion-pairing agents form a neutral complex with the analyte, enhancing its retention on a reversed-phase column.
1.2.2. The Critical Role of pH
Controlling the pH of the mobile phase is essential for reproducible separations of ionizable compounds like amines.[20]
-
Low pH (e.g., pH 2-4): At a pH below the pKa of the amine, it will be protonated (positively charged). This can lead to strong interactions with the stationary phase and potentially poor peak shape.
-
High pH (e.g., pH 8-11): At a pH above the pKa, the amine will be in its neutral form. This often results in better peak shape and retention on reversed-phase columns. However, it is crucial to use a pH-stable column, as traditional silica-based columns can degrade at high pH.[29]
Detection Technologies
Many fluorinated amines lack a strong UV chromophore, making detection a challenge.
-
UV-Vis Detector: The standard detector for compounds that absorb UV or visible light.[30] If the fluorinated amine has an aromatic ring or other chromophore, this is a viable option.
-
Evaporative Light Scattering Detector (ELSD): A "universal" detector that can detect any non-volatile analyte.[31] The mobile phase is evaporated, and the remaining analyte particles scatter light. It is compatible with gradient elution but is a destructive technique, meaning the sample cannot be collected after detection.[32][33]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector for non-volatile and semi-volatile compounds.[34] It generates charged aerosol particles from the eluent and measures the charge. It offers a consistent response for different compounds, making it useful for purity analysis.[35][36][37] Like ELSD, it requires a volatile mobile phase and is destructive.
Part 2: Experimental Protocols
General HPLC Purification Workflow
The following diagram illustrates a typical workflow for the HPLC purification of a fluorinated amine.
Caption: General workflow for the HPLC purification of fluorinated amines.
Protocol 1: Reversed-Phase Purification of a Fluorinated Aromatic Amine
This protocol is suitable for a fluorinated amine with a UV chromophore.
1. System Preparation:
-
HPLC System: A preparative HPLC system equipped with a UV-Vis detector.
-
Column: A C18 stationary phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 5 column volumes.
2. Sample Preparation:
-
Dissolve the crude fluorinated amine in a minimal amount of a suitable solvent (e.g., DMSO, or the initial mobile phase).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
3. Chromatographic Conditions:
-
Flow Rate: 20 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Injection Volume: Dependent on the concentration of the sample and the loading capacity of the column.
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the target peak.
-
Analyze the purity of the collected fractions by analytical HPLC-UV or LC-MS.
-
Pool the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Normal-Phase Chiral Purification of a Fluorinated Amine
This protocol is designed for the separation of enantiomers of a chiral fluorinated amine.
1. System Preparation:
-
HPLC System: A preparative HPLC system with a UV-Vis detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 20 mm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) to improve peak shape.[23]
-
Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
2. Sample Preparation:
-
Dissolve the racemic fluorinated amine in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
3. Chromatographic Conditions:
-
Flow Rate: 15 mL/min.
-
Detection: UV at a suitable wavelength.
-
Elution: Isocratic elution with the chosen mobile phase composition.
4. Fraction Collection and Analysis:
-
Collect the fractions for each separated enantiomer.
-
Confirm the enantiomeric purity of each set of fractions using an analytical chiral HPLC method.
-
Pool the pure fractions for each enantiomer and evaporate the solvent.
Part 3: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column.[19][20]- Column overload. | - Add a basic modifier like TEA or DEA to the mobile phase (0.1-0.5%).[22][23]- Operate at a higher mobile phase pH with a pH-stable column.[29]- Reduce the sample load. |
| Poor Resolution | - Inappropriate stationary or mobile phase. - Gradient is too steep. | - Screen different stationary phases (e.g., C18, Phenyl, Fluorinated).- Optimize the mobile phase composition and additives.- Use a shallower gradient. |
| No Detection of Peak | - Analyte lacks a chromophore for UV detection. - Analyte is too volatile for ELSD/CAD. | - Use a universal detector like ELSD or CAD.[32][36]- Ensure the analyte is non-volatile for ELSD/CAD. |
| High Backpressure | - Column frit blockage. - Particulate matter from the sample or mobile phase. | - Filter all samples and mobile phases.- Use a guard column to protect the analytical column.[38]- Back-flush the column (follow manufacturer's instructions). |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation. - Column not properly equilibrated. - Fluctuations in temperature. | - Prepare mobile phases carefully and consistently.- Ensure the column is fully equilibrated before each injection.- Use a column oven to maintain a constant temperature. |
Conclusion
The successful HPLC purification of fluorinated amines is an achievable goal with a systematic approach to method development. Understanding the unique properties imparted by fluorine is key to selecting the appropriate stationary phase, mobile phase, and detection method. By addressing potential issues such as poor peak shape with the use of mobile phase additives or alternative detection methods for compounds lacking a chromophore, researchers can develop robust and efficient purification protocols. The methods outlined in this guide provide a solid foundation for tackling the purification of this important class of molecules, ultimately accelerating research and development in medicinal chemistry and materials science.
References
-
HPLC Tech Tip: Basic Analytes and High pH - Phenomenex. 29
-
Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment - PMC. 6
-
Different Types of Stationary Phases in Liquid Chromatography - Veeprho. 11
-
Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents. 14
-
(A) HPLC chromatograms of eight biogenic amines with different mobile phase additives - ResearchGate. 21
-
Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. 22
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC. 10
-
HPLC solvents and mobile phase additives. 24
-
Microscale Purification with Direct Charged Aerosol Detector Quantitation Using Selective Online One- or Two-Dimensional Liquid Chromatography | Analytical Chemistry - ACS Publications. 35
-
Evaporative light scattering detector ELSD - Advion Interchim Scientific. 32
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. 12
-
Charged Stationary Phases in Reversed Phase HPLC - Element Lab Solutions. 13
-
Finding Hidden Reaction Products: Enhanced Detection in Flash Purification with Evaporative Light-Scattering Technology - Biotage. 30
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Chiral Technologies. 23
-
New Methods for the Construction of Fluorinated Cyclic Amines and Amides - Nottingham ePrints. 1
-
Evaporative light scattering detector - Wikipedia. 31
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. 7
-
Evaporative Light-Scattering Detectors (ELSD) - KNAUER. 39
-
Charged Aerosol Detector | For HPLC & UHPLC Analysis | Waters. 36
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. 19
-
Charged aerosol detector - Wikipedia. 34
-
Evaporative Light Scattering Detection (ELSD) - Teledyne Labs. 33
-
HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers - ResearchGate. 40
-
Ion-Pair Reagents for HPLC - TCI Chemicals. 41
-
Ion-Pairing Agents | HPLC - Mason Technology. 25
-
Ion-Pair Reagents for HPLC. 27
-
5 Key Basicity Trends of Amines - Master Organic Chemistry. 5
-
Fluorinated Amines - Organofluorine / Alfa Chemistry. 2
-
HPLC Troubleshooting Guide | PDF | High Performance Liquid Chromatography - Scribd. 20
-
Ion Pairing Reagents and Buffers - Obrnuta faza. 26
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. 28
-
HPLC Troubleshooting Guide. 38
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - ResearchGate. 15
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. 3
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. 17
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. 42
-
The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters - MDPI. 18
-
HPLC Troubleshooting Guide - Sigma-Aldrich.
-
Fluorous Affinity Purification of Oligonucleotides - LGC, Biosearch Technologies. 8
-
Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides. 9
-
Fluorine enables separation-free 'chiral chromatographic analysis' - analytica-world.com. 43
-
Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents | Analytical Chemistry - ACS Publications. 44
-
Charged Aerosol Detection Technology - YouTube. 37
-
Fluorine Enables Separation-free "Chiral Chromatographic Analysis" - Chinese Academy of Sciences. 45
-
Liquid Chromatography Problem Solving and Troubleshooting. 46
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. 16
-
Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes | Journal of Medicinal Chemistry - ACS Publications. 47
-
Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PubMed Central. 4
-
Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi - Global NEST Journal. 48
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- 40. researchgate.net [researchgate.net]
- 41. tcichemicals.com [tcichemicals.com]
- 42. researchgate.net [researchgate.net]
- 43. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
- 44. pubs.acs.org [pubs.acs.org]
- 45. Fluorine Enables Separation-free "Chiral Chromatographic Analysis"----Chinese Academy of Sciences [english.cas.cn]
- 46. academic.oup.com [academic.oup.com]
- 47. pubs.acs.org [pubs.acs.org]
- 48. journal.gnest.org [journal.gnest.org]
Troubleshooting & Optimization
Technical Support Center: Difluoromethoxylation of Amines
Welcome to the technical support center for the difluoromethoxylation of amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation. As Senior Application Scientists, we have compiled field-proven insights to help you troubleshoot common side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues encountered during the difluoromethoxylation of amines in a question-and-answer format. We delve into the causality behind these problems and provide actionable solutions.
Question 1: My reaction yield is low, and I'm detecting formate and fluoride ions in my workup. What is happening?
Answer:
Problem: Low yield of the desired N-OCF2H product accompanied by the formation of formate and fluoride ions.
Potential Cause: Hydrolysis of the Difluoromethoxylation Reagent or Intermediates.
This is one of the most common failure modes. Many reagents used to generate a difluoromethoxy equivalent are highly sensitive to moisture. For instance, reagents that generate difluorocarbene (:CF2) can react with water. This competing hydrolysis pathway consumes your reagent and reduces the yield of your desired product.[1] The reaction of difluorocarbene with water ultimately leads to the formation of formate and fluoride ions, which you may detect during analysis of the aqueous workup.[1]
Mechanistic Insight: The presumed pathway involves the reaction of difluorocarbene with water to form an unstable difluoromethanol intermediate, which then rapidly decomposes.
Troubleshooting & Prevention:
-
Rigorous Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven- or flame-dried under vacuum. Solvents must be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed containers (e.g., Sure/Seal™ bottles).
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen. Use Schlenk line techniques for transfers of reagents and solvents.[2]
-
Reagent Quality: Use freshly opened or properly stored difluoromethoxylation reagents. Some reagents can degrade upon exposure to atmospheric moisture over time.
-
Drying of Starting Materials: Ensure your amine substrate and any additives (e.g., bases) are thoroughly dried before addition to the reaction.
Protocol: Standard Procedure for Ensuring Anhydrous Conditions
-
Glassware Preparation: Assemble all necessary glassware (reaction flask, condenser, dropping funnel). Heat in a vacuum oven at 120 °C overnight or flame-dry under a high vacuum immediately before use. Allow to cool to room temperature under a stream of inert gas.
-
Solvent Preparation: Use a solvent purification system (e.g., Grubbs apparatus) or distill the solvent from a suitable drying agent (e.g., Na/benzophenone for THF, CaH₂ for acetonitrile).
-
Reagent Handling: Transfer all reagents, especially the difluoromethoxylation agent and any strong bases, via syringe or cannula under a positive pressure of inert gas.
-
Reaction Setup: Maintain a gentle flow of inert gas through the apparatus for the duration of the reaction, vented through an oil bubbler to prevent back-diffusion of air and moisture.[2]
Question 2: Instead of my desired N-difluoromethyl amine, I'm isolating a significant amount of a formylated amine byproduct. Why?
Answer:
Problem: Formation of an N-formyl (-N-CHO) compound instead of or in addition to the N-difluoromethyl (-N-CF2H) product, particularly with secondary amines.
Potential Cause: Divergent Reactivity of a Common Intermediate.
The reaction of difluorocarbene (:CF2) with secondary amines can lead to different outcomes. While the desired pathway is N-centered difluoromethylation, a competing pathway can lead to formylation.[3] This occurs through a common ylide intermediate, which can either be protonated to give the N-CF2H product or undergo hydrolysis to yield the N-formyl product.
Mechanistic Insight: The secondary amine attacks the difluorocarbene to form an ammonium ylide intermediate. This intermediate can be trapped by a proton source to give the difluoromethylated product. However, if water is present, it can attack the electrophilic carbon of the ylide, leading to a cascade that eliminates two fluoride ions and results in the formylated amine.
Troubleshooting & Prevention:
-
Strict Moisture Control: As with the hydrolysis issue in Question 1, rigorously excluding water is paramount to disfavor the formylation pathway.
-
Choice of Base and Solvent: The basicity and nucleophilicity of the system can influence the outcome. Using a non-nucleophilic base can help. The solvent choice can also affect the stability and reactivity of the key intermediates.
-
Temperature Control: Lowering the reaction temperature may favor the kinetic product (difluoromethylation) over the hydrolysis pathway, which may have a higher activation energy.
Visualization: N-Difluoromethylation vs. N-Formylation Pathways
Caption: Divergent pathways from the common ammonium ylide intermediate.
Question 3: My reaction is messy, and I've identified difluorocyclopropane byproducts. Where are these coming from?
Answer:
Problem: Complex reaction mixture containing difluorocyclopropanated byproducts, especially when the substrate or solvent contains alkene moieties.
Potential Cause: Uncontrolled Generation and Reaction of Difluorocarbene (:CF2).
This side reaction is a strong indicator that free difluorocarbene is being generated under your reaction conditions.[1] Many difluoromethylation reagents can act as precursors to :CF2, especially in the presence of a base.[4] Once formed, this highly electrophilic carbene can react with any available nucleophilic C=C double bonds in a [1+2] cycloaddition reaction to form gem-difluorocyclopropanes.[1]
Troubleshooting & Prevention:
-
Reagent Selection: If your substrate contains sensitive groups like alkenes, consider switching to a difluoromethylation reagent that is less prone to generating free carbene. Radical-based methods or pre-formed nucleophilic/electrophilic reagents might offer better selectivity.
-
Base Selection & Stoichiometry: The choice and amount of base are critical. A very strong base can accelerate the α-elimination that forms the carbene.[4] Consider using a weaker base or carefully titrating the amount of base to just deprotonate the amine without promoting excessive carbene formation.
-
Temperature Control: Carbene formation is often more favorable at higher temperatures. Running the reaction at a lower temperature may suppress this side pathway.
-
Solvent Choice: Avoid using olefinic solvents.
Visualization: Troubleshooting Workflow for Unexpected Byproducts
Caption: A logical workflow for troubleshooting side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of reagents for the difluoromethoxylation of amines?
There are three primary categories of reagents based on their reactive nature:
-
Nucleophilic Reagents: These deliver a "CF₂H⁻" equivalent. An example is TMSCF₂H (difluoromethyltrimethylsilane), which requires a base to generate the active nucleophile.[5][6]
-
Electrophilic Reagents: These deliver a "CF₂H⁺" equivalent and react with the nucleophilic amine. This class includes reagents like S-(difluoromethyl)sulfoximines.[5]
-
Radical Precursors: These generate a difluoromethyl radical (•CF₂H) or a difluoromethoxy radical (•OCF₂H), often through photoredox catalysis or thermal initiation.[5][7] Reagents like zinc difluoromethanesulfinate (DFMS) are used for generating •CF₂H radicals.[8]
Q2: How do I choose the right reagent for my specific amine?
The choice depends heavily on your substrate's functional groups and the desired reaction type (N-difluoromethylation vs. N-difluoromethoxylation).
-
For electron-rich or highly nucleophilic amines: An electrophilic reagent might be suitable.
-
For substrates with acid-sensitive groups: Radical methods under neutral pH conditions are often preferred.[7]
-
For substrates with reducible groups (e.g., alkenes, alkynes): Be cautious with radical methods, as competitive radical addition can occur.[9]
-
For complex molecules in late-stage functionalization: Photocatalytic methods are often ideal due to their mild conditions and high functional group tolerance.[7][10]
Q3: How can I effectively monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC): Useful for a quick check, but co-elution of starting material and product can be an issue. Use a stain that visualizes your specific product if possible.
-
¹⁹F NMR Spectroscopy: This is the most powerful technique. The difluoromethyl group (CF₂H) gives a characteristic signal (a triplet or doublet of doublets) in a distinct region of the ¹⁹F NMR spectrum. Taking a small aliquot from the reaction mixture allows for precise determination of conversion and detection of fluorine-containing side products.[4]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for monitoring the disappearance of starting material and the appearance of the product mass, as well as detecting non-fluorinated byproducts.
Q4: What are the key safety considerations?
-
Toxicity: Many fluorinating and fluoroalkylating reagents are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pressure Build-up: Some reactions, particularly those that generate difluorocarbene from precursors like sodium chlorodifluoroacetate, can evolve significant amounts of gas (e.g., CO₂). Ensure the reaction vessel is not sealed and is properly vented to an oil bubbler to avoid over-pressurization.[2]
-
Exothermic Reactions: The addition of reagents, especially strong bases or highly reactive fluorinating agents, can be exothermic. Add reagents slowly and use an ice bath for cooling if necessary.
Data Summary: Comparison of Reagent Types
| Reagent Class | Common Examples | Mechanism Type | Common Side Reactions | Best For... |
| Nucleophilic | TMSCF₂H + Base | Nucleophilic Addition | Reagent hydrolysis, carbene formation | Aldehydes, ketones, imines |
| Electrophilic | S-(difluoromethyl) sulfoximines | Electrophilic Attack | Over-reaction with strong nucleophiles | Electron-rich amines, thiols, enolates |
| Radical | DFMS, Photoredox catalysts | Radical Addition | C-H functionalization, dimerization | Late-stage functionalization, heteroaromatics |
| Carbene Precursor | ClCF₂CO₂Na, HCF₃ + Base | Carbene Insertion | Hydrolysis, formylation, cyclopropanation | N-H, O-H, and S-H insertion |
References
-
Highly Enantioselective Decarboxylative Difluoromethylation. PMC. Available at: [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]
-
Synthesis of difluoromethylated secondary amines. ResearchGate. Available at: [Link]
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC. Available at: [Link]
-
CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Royal Society of Chemistry. Available at: [Link]
-
Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. Available at: [Link]
-
Substrates scope for trifluoromethoxylation of simple alkyl halides Standard reaction conditions. ResearchGate. Available at: [Link]
-
Nucleophilic trifluoromethoxylation of alkyl halides without silver. ResearchGate. Available at: [Link]
-
Unlocking the direct photocatalytic difluoromethylation of C[double bond, length as m-dash]N bonds. Chemical Communications. Available at: [Link]
-
Residue-Selective Protein C-Formylation via Sequential Difluoroalkylation-Hydrolysis. ACS Central Science. Available at: [Link]
-
Synthesis and applications of N‐difluoromethyl aminating reagents. ResearchGate. Available at: [Link]
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Available at: [Link]
-
Catalytic radical difluoromethoxylation of arenes and heteroarenes. PMC. Available at: [Link]
-
Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry. Available at: [Link]
-
Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications. Available at: [Link]
-
Recent Advances of Trifluoromethoxylation Reactions Using TFMS and TFBO. ResearchGate. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
Trifluoromethoxylation using TFMS and TFBO. ResearchGate. Available at: [Link]
-
A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. Available at: [Link]
-
Development of a general automated flow photoredox 18F-Difluoromethylation of N- heteroaromatics in an AllinOne synthesizer. ORBi - ULiège. Available at: [Link]
-
Catalytic radical difluoromethoxylation of arenes and heteroarenes. RSC Publishing. Available at: [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available at: [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. Available at: [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]
-
Reactions of t-Boc-Protected Amines with Difluorocarbene. ResearchGate. Available at: [Link]
-
Overview on PFAS analytical methods. ECHA. Available at: [Link]
-
Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. Wiley Online Library. Available at: [Link]
-
Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples. ACS Publications. Available at: [Link]
-
Difluoromethyl Radical Triggered Tandem Reaction of N-Allyl Amides to Difluoromethylated β-Amino Alcohols by Photoredox Catalysis. Organic Letters. Available at: [Link]
Sources
- 1. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baran difluoromethylation reagent - Enamine [enamine.net]
- 9. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]
- 10. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Scientist's Guide to Identifying Impurities in Fluorinated Amine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the synthesis of fluorinated amines, while crucial for modern drug discovery, is often plagued by challenges in identifying and mitigating unwanted impurities. The unique properties that fluorine imparts on a molecule—such as enhanced metabolic stability and lipophilicity—also introduce distinct complexities into reaction monitoring and purification.[1][2]
This guide is structured to provide you, a fellow researcher, with actionable insights and troubleshooting workflows. We will move from frequently asked questions to in-depth, scenario-based troubleshooting to help you diagnose and solve common issues encountered in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions that arise during the synthesis of fluorinated amines.
Q1: What are the primary sources of impurities in my fluorinated amine synthesis?
Impurities can be broadly categorized into three groups, and understanding their origin is the first step toward elimination:
-
Process-Related Impurities: These are byproducts generated from side reactions of your starting materials or intermediates. Common examples include:
-
Over-fluorination: Occurs when the mono-fluorinated product is more reactive than the starting material, leading to di- or tri-fluorinated species. This is particularly common with powerful electrophilic fluorinating agents.[3]
-
Elimination Products: Deoxyfluorination reactions, especially with reagents like DAST on secondary alcohols, can lead to the formation of alkenes as a significant byproduct.[3]
-
Regioisomers: In reactions involving aromatic rings or other complex scaffolds, fluorination may occur at positions other than the desired one.
-
Hydrolysis: Many fluorinating reagents and intermediates are highly sensitive to moisture. Trace amounts of water can lead to hydrolyzed byproducts and quench the reagent.[3]
-
-
Starting Material-Related Impurities: Impurities present in your initial amine or fluorinating agent can carry through the synthesis or participate in side reactions. Always verify the purity of your starting materials, especially the activity of the fluorinating agent, which can degrade over time.[3]
-
Degradation Products: The target fluorinated amine itself might be unstable under the reaction or workup conditions, leading to degradation.
Q2: Which analytical techniques are the most effective for identifying and quantifying these impurities?
A multi-technique approach is almost always necessary for comprehensive impurity profiling. The three most powerful tools at your disposal are ¹⁹F NMR, Mass Spectrometry (GC-MS or LC-MS), and ¹H NMR.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is arguably the most direct and powerful technique for fluorinated compounds. It offers a wide chemical shift range and high sensitivity, allowing for the direct detection and often quantification of fluorine-containing impurities with minimal sample preparation.[4] It is excellent for identifying over-fluorination, isomers, and other fluorine-containing byproducts.[4][5]
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile compounds. It provides excellent separation and allows for the identification of a broad range of impurities, including non-fluorinated byproducts like alkenes.[4]
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): The standard for less volatile or thermally sensitive molecules. It offers high sensitivity and selectivity, making it invaluable for resolving complex mixtures and providing accurate mass data to help determine elemental compositions.[6]
-
-
¹H and ¹³C NMR Spectroscopy: Essential for the overall structural elucidation of your main product and impurities. For example, the disappearance of a hydroxyl proton signal in ¹H NMR can indicate the progress of a deoxyfluorination reaction, while the appearance of alkene signals would point to an elimination side reaction.
The following diagram outlines a logical workflow for impurity analysis.
Caption: A typical workflow for identifying impurities in fluorinated amine synthesis.
Q3: My ¹⁹F NMR spectrum is very complex. How do I begin to interpret the unexpected peaks?
Interpreting a complex ¹⁹F NMR spectrum is a process of systematic deduction. Here’s how to approach it:
-
Identify the Main Product: You should have a predicted chemical shift for your target molecule. Locate this peak first.
-
Look for Unreacted Fluorinating Agent: Many fluorinating agents have characteristic ¹⁹F signals (e.g., Selectfluor™ is around +30 to +50 ppm). A large peak here could indicate a stalled reaction.
-
Check for Common Byproducts:
-
HF or its amine-HF adducts: Often appear as broad signals.
-
Over-fluorination: If you are adding one fluorine, look for signals from species with two or three fluorines. These will often have different chemical shifts and coupling patterns.
-
Isomers: Regioisomers will have distinct ¹⁹F signals.
-
-
Consult Chemical Shift Tables: Use reference data to get a preliminary idea of what types of C-F bonds the unexpected signals might correspond to.
Table 1: General ¹⁹F NMR Chemical Shift Ranges for Common Species
| Compound Class | Typical ¹⁹F Chemical Shift Range (ppm, relative to CFCl₃) |
| Aliphatic C-F | -150 to -250 |
| Aromatic C-F | -100 to -140 |
| Acyl Fluorides (R-C(O)F) | +20 to +50 |
| Sulfonyl Fluorides (R-SO₂F) | +40 to +70 |
| Selectfluor™ Reagent | +30 to +50 |
Note: These are general ranges and can vary significantly based on the specific molecular structure.
Part 2: Troubleshooting Guide: From Symptoms to Solutions
This section provides structured advice for tackling specific experimental problems.
Scenario 1: Low Yield and a Messy Crude Spectrum
-
Symptom: Your reaction has not gone to completion, and the crude ¹H and ¹⁹F NMR spectra show a complex mixture of many peaks, with only a small amount of the desired product.
-
Causality & Investigation: This classic problem often points to issues with the fundamental reaction setup. The primary culprits are typically moisture contamination or degraded reagents. Many fluorinating agents react violently with water, which not only consumes the reagent but can also generate HF, leading to further side reactions.[3]
-
Authoritative Protocol: Validating Your Reaction Conditions
-
Glassware Preparation: Ensure all glassware is rigorously oven-dried (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).
-
Solvent Purity: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Reagent Quality: If possible, test your fluorinating agent on a simple, reliable substrate to confirm its activity before committing to your complex molecule. For example, a simple alcohol-to-alkyl fluoride conversion can validate a deoxyfluorinating agent.
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere from start to finish.[3]
-
Temperature Control: Many fluorination reactions are highly exothermic or have a narrow optimal temperature window. Start reactions at low temperatures (e.g., -78 °C) and warm slowly to the desired temperature to maintain control.[3]
-
Caption: A decision tree for troubleshooting low-yield fluorination reactions.
Scenario 2: Significant Alkene Byproduct Formation
-
Symptom: You are attempting a deoxyfluorination (e.g., converting an alcohol to an alkyl fluoride) and observe significant quantities of an alkene byproduct in your GC-MS and ¹H NMR.
-
Causality & Investigation: This is a classic signature of the E2 (elimination) pathway competing with the desired SN2 (substitution) pathway. This side reaction is particularly prevalent when using deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, especially with secondary or tertiary alcohols that are sterically hindered or can form stable carbocations.[3]
-
Authoritative Protocol: Minimizing Elimination
-
Lower the Temperature: The activation energy for elimination is often higher than for substitution. Running the reaction at a lower temperature (e.g., maintaining it at -78 °C or allowing it to warm only to 0 °C) can significantly favor the SN2 pathway.[3]
-
Solvent Choice: While dichloromethane (DCM) is common, less polar solvents can sometimes disfavor the formation of carbocation-like transition states that lead to elimination. Consider exploring solvents like toluene or hexane.
-
Change the Reagent: If temperature and solvent optimization fail, a different fluorinating agent may be necessary. Reagents like AlkylFluor or PhenoFluor have been developed to offer higher yields and broader substrate scope, sometimes with reduced elimination.[3]
-
Table 2: Comparison of Common Deoxyfluorinating Agents
| Reagent | Common Use | Key Advantage | Potential Drawback / Impurity |
| DAST | Alcohols, Aldehydes | Widely available | Thermally unstable; prone to causing elimination |
| Deoxo-Fluor | Alcohols, Aldehydes | More thermally stable than DAST | Can still cause elimination; more expensive |
| AlkylFluor | Complex molecules | Higher yields, broader scope | Newer reagent, may be less available |
Scenario 3: Evidence of Over-fluorination
-
Symptom: Your product has a higher mass than expected, and the ¹⁹F NMR shows multiple new signals, suggesting the addition of more than one fluorine atom.
-
Causality & Investigation: This occurs when using highly reactive electrophilic fluorinating agents, such as Selectfluor™, on an activated substrate. The initial mono-fluorinated product can be of similar or even higher reactivity than the starting material, leading it to react again before all the starting material is consumed.[3]
-
Authoritative Protocol: Controlling Stoichiometry and Reactivity
-
Precise Stoichiometry: Do not use an excess of the fluorinating agent. In fact, using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can help prevent over-fluorination by ensuring the starting material is the limiting reagent.[3]
-
Monitor Reaction Progress: Closely monitor the reaction by TLC, LC-MS, or by taking periodic ¹⁹F NMR samples. Quench the reaction as soon as the starting material has been consumed to prevent the product from reacting further.
-
Temperature Control: Running the reaction at a lower temperature can reduce the overall reaction rate, allowing for better control and improved selectivity for the mono-fluorinated product.[3]
-
References
- A Comparative Guide to the Characterization of Impurities in 1,1,1-Trifluoro-5-bromo-2-pentanone. Benchchem.
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.
- Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health.
- Purification of organic fluorine compounds. Google Patents.
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health.
- Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
- Technical Support Center: Overcoming Side Reactions in Fluorination. Benchchem.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- A method for analyzing trace impurities in high-purity fluorine gas. Google Patents.
- Mechanochemical Synthesis of Fluorinated Imines. MDPI.
- Fluorinated Amines. Alfa Chemistry.
- New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry.
Sources
- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of 3-(Difluoromethoxy)propan-1-amine
Case Reference: #DIF-AMINE-STAB-01
Compound Class: Fluoroalkoxy-Alkylamines
Functional Groups: Primary Amine (
Executive Summary
3-(Difluoromethoxy)propan-1-amine is a bifunctional building block. Its stability profile is dictated by the nucleophilicity of the primary amine and the specific acid-sensitivity of the difluoromethyl ether. While the
Critical Stability Rule: The primary amine is the "reactive driver" of instability. Most degradation issues arise from the amine reacting with the solvent (e.g., ketones, halogenated solvents) or atmospheric
Solvent Compatibility Matrix
User Question: "I need to prepare a stock solution. Which solvent will maintain compound integrity for >24 hours?"
Technical Response: Use the matrix below to select a solvent. Dimethyl Sulfoxide (DMSO) and Acetonitrile (MeCN) are the gold standards for stability, provided they are anhydrous.
| Solvent Class | Specific Solvent | Compatibility | Risk Factor | Mechanism of Failure |
| Ketones | Acetone, MEK | CRITICAL FAILURE | High | Schiff Base Formation: Rapid condensation of amine with ketone carbonyl to form imines. |
| Chlorinated | Chloroform ( | CAUTION | Medium | Acid/Carbene Reaction: Trace HCl in |
| Amides | DMF, DMAc | GOOD | Low | Formylation: Degraded DMF contains formic acid, which can form formamides ( |
| Sulfoxides | DMSO | EXCELLENT | Low | Hygroscopicity: DMSO absorbs water, leading to carbamate formation if |
| Alcohols | Methanol, Ethanol | MODERATE | Low/Med | Solvolysis: Generally stable, but protic solvents can facilitate |
| Ethers | THF, 1,4-Dioxane | GOOD | Low | Peroxides: Ensure solvents are peroxide-free to prevent amine oxidation. |
Troubleshooting & FAQs
Issue 1: "My sample turned yellow/brown after 48 hours in storage."
Diagnosis: Oxidative Degradation. Mechanism: Primary aliphatic amines are susceptible to air oxidation, forming N-oxides or hydroxylamines, which subsequently polymerize to colored species. Corrective Action:
-
Purge: Always store under Argon or Nitrogen.
-
Salt Formation: Convert the free base to a Hydrochloride (HCl) or Tosylate (TsOH) salt. The protonated ammonium species (
) is resistant to oxidation.
Issue 2: "I see a +40 Da impurity peak in my LC-MS."
Diagnosis: Schiff Base Formation (Acetone Contamination).
Mechanism: If glassware was washed with acetone and not fully dried, or if acetone was used as a solvent.
Issue 3: "Is the difluoromethoxy group acid-labile?"
Diagnosis: Potential Hydrolysis.[1][2]
Technical Insight: The
-
Mild Acid (pH 4-6): Stable.
-
Strong Acid (pH < 1) + Heat: Susceptible to hydrolysis, releasing the alcohol and formic acid/HF.
-
Protocol: Avoid heating in strong aqueous acids (e.g., 6M HCl at
).
Visualizing Degradation Pathways
The following diagram maps the specific chemical risks associated with this molecule.
Caption: Primary degradation pathways. Red arrows indicate critical incompatibilities; Yellow arrows indicate storage risks.
Experimental Protocols
Protocol A: Forced Degradation (Stress Test)
Use this to validate the stability of your specific batch.
-
Preparation: Dissolve 5 mg of compound in 1 mL of solvent (MeCN, DMSO, and Acetone as a positive control).
-
Stress Conditions:
-
Sample A: Ambient Light/Temp (Control).[3]
-
Sample B: Acid Stress (Add 10
L 1M HCl). -
Sample C: Oxidative Stress (Add 10
L 3% ).
-
-
Analysis: Inject 5
L into LC-MS at T=0, T=4h, T=24h. -
Acceptance Criteria: Purity loss < 2% over 24h. (Note: Acetone sample should show >50% degradation immediately).
Protocol B: NMR Verification of Salt vs. Free Base
Use this if you suspect your compound has degraded into a salt form.
-
Solvent: Use DMSO-
(Avoid to prevent HCl interference). -
Shift Check:
-
Free Base: The
-methylene protons adjacent to typically appear around 2.6 - 2.8 ppm . -
Salt Form (
): These protons shift downfield to 2.9 - 3.1 ppm due to the positive charge.
-
-
Difluoromethoxy Signal: Look for a triplet (
) around 6.5 - 6.8 ppm . If this signal disappears, ether cleavage has occurred.
Decision Tree: Solvent Selection
Caption: Decision logic for solvent selection to minimize chemical artifacts.
References
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [Link][4]
-
American Chemical Society. (2009). Kinetics of the formation of imines from acetone and primary amines. Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC. Retrieved from [Link][4]
Sources
Technical Support Center: Fluorinated Amine Methodologies
Introduction: The "Fluorine Effect" on Reactivity
If you are transitioning from standard alkyl amines (e.g., ethylamine) to their fluorinated bioisosteres (e.g., 2,2,2-trifluoroethylamine), your standard protocols will likely fail.
The root cause is the inductive effect (-I) of the fluorine atoms.[1] This dramatically lowers the energy of the nitrogen lone pair (HOMO), reducing nucleophilicity.
The Data Gap
Before troubleshooting, compare the basicity of your substrates. This logarithmic drop in basicity correlates directly to nucleophilic reaction rates.
| Amine Substrate | Structure | pKa (Conjugate Acid) | Reactivity Profile |
| Ethylamine | 10.7 | Highly Nucleophilic | |
| 2,2,2-Trifluoroethylamine (TFEA) | 5.7 | Poor Nucleophile | |
| 2,2-Difluoroethylamine | ~7.3 | Moderate Nucleophile | |
| Aniline (Reference) | 4.6 | Weak Nucleophile |
Module 1: Amide Coupling Failures
User Issue: "I am trying to couple 2,2,2-trifluoroethylamine with a carboxylic acid using EDC/NHS or HATU, but I see mostly starting material or hydrolysis products."
Root Cause Analysis
Standard coupling reagents (EDC, HBTU) rely on the amine attacking an active ester. With a pKa of 5.7, TFEA is ~100,000x less basic than ethylamine. It cannot effectively compete with water or the hydrolysis of the active ester intermediate.
Protocol Solution: The T3P® (Propylphosphonic Anhydride) System
For amines with pKa < 8, T3P is the gold standard. It drives the reaction via a mixed anhydride mechanism that is highly activated yet sterically accessible.
Optimized Protocol:
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative). Avoid DMF if possible to simplify workup.
-
Base: Pyridine (3-5 equiv) or N-Methylmorpholine (NMM). Avoid TEA/DIPEA if epimerization is a concern.
-
Stoichiometry: Acid (1.0 equiv) + Amine (1.2 equiv) + T3P (1.5 equiv, 50% w/w solution).
-
Temperature: 0 °C to RT. (Heat to 50 °C only if sterically hindered).
Why this works: T3P acts as a kinetic dehydrating agent. The byproducts are water-soluble, allowing for a simple extractive workup without column chromatography.
Visualizing the Mechanism
Caption: The T3P activation cycle bypasses the need for stable active esters, driving the reaction of weak nucleophiles via a high-energy mixed anhydride intermediate.
Module 2: Handling & Yield Loss (Volatility)
User Issue: "LCMS showed full conversion, but after using the rotavap, my flask is empty or the yield is <20%."
Root Cause Analysis
Many fluorinated amines and their low-molecular-weight amide products are highly volatile.
-
TFEA Boiling Point: 36–37 °C.[2]
-
Risk: If you use high vacuum or heat the water bath >30 °C, you will distill your product into the trap.
Troubleshooting Checklist
-
Amine Source: Are you using the free base or the HCl salt?
-
Recommendation: Always purchase/store TFEA as the HCl salt . Release the free base in situ in the reaction vessel using DIPEA.
-
-
Workup: Do not concentrate to dryness if the molecular weight of the product is < 250 g/mol .
-
Solution: Perform a solvent swap. Extract into a higher boiling solvent (e.g., Toluene) if the next step allows, or keep in solution with a known concentration.
-
-
Monitoring: Use 19F NMR for reaction monitoring.[3] It is quantitative and avoids the ionization issues of LCMS for small fluorinated molecules.
Module 3: Buchwald-Hartwig Cross-Coupling
User Issue: "Standard Pd(PPh3)4 or Pd(dppf) conditions yield <10% product when coupling TFEA with aryl bromides."
Root Cause Analysis
The catalytic cycle fails at the Reductive Elimination step.
-
Binding: The electron-deficient amine binds poorly to the Pd(II) center.
-
Elimination: Because the amine is not donating electron density to the metal, the Pd-N bond is weak, and the complex is prone to
-hydride elimination (if protons are available) or protodehalogenation.
Protocol Solution: Ligand Selection
You must use electron-rich, bulky phosphine ligands that facilitate reductive elimination of electron-poor amines.
Recommended System:
-
Pre-catalyst: Pd(OAc)2 or Pd2(dba)3.
-
Ligand: BrettPhos or RuPhos . These are specifically designed for weak nucleophiles (primary amines with secondary-amine-like reactivity).
-
Base: Cs2CO3 (weaker) or NaOtBu (stronger). Note: Strong bases can cause dehydrofluorination (HF elimination) in sensitive substrates.
-
Solvent: Dioxane or Toluene (anhydrous).
Decision Tree: Selecting the Right Conditions
Caption: Strategic selection of reagents based on amine basicity (pKa) and reaction type.
Module 4: Nucleophilic Substitution (S_NAr)
User Issue: "Reaction with 2,4-dichloropyrimidine requires 120 °C and yields are messy."
Expert Insight
While TFEA is a poor nucleophile, it is also small. Sterics are rarely the issue; electronics are.
-
Solvent Effect: Switch to polar aprotic solvents like DMSO or NMP . These solvate the cation of the base, leaving the fluorinated amine anion (if deprotonated) or the neutral amine more "naked" and reactive.
-
Leaving Group: In S_NAr, a Fluoride leaving group on the aromatic ring reacts much faster than Chloride when the nucleophile is weak (due to the high electronegativity of F stabilizing the Meisenheimer complex).
-
Tip: If possible, switch your electrophile from an Aryl-Cl to an Aryl-F.
-
References
-
Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 9773, 2,2,2-Trifluoroethylamine." PubChem.
-
Surry, D. S., & Buchwald, S. W. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Foundational text on ligand selection for weak amines).
-
Patterson, et al. (2011). "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent."[5] Organic Process Research & Development.
Sources
- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. T3P is a reagent that could be used to make DEET. Y ou will f .. [askfilo.com]
Validation & Comparative
A Comparative Guide to 3-(Difluoromethoxy)propan-1-amine and 3-(Trifluoromethoxy)propan-1-amine for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. The unique properties of fluorinated functional groups can profoundly influence a molecule's physicochemical and pharmacokinetic profile. This guide provides an in-depth comparison of two key building blocks, 3-(difluoromethoxy)propan-1-amine and 3-(trifluoromethoxy)propan-1-amine , for researchers, scientists, and drug development professionals. By examining their synthesis, physicochemical properties, and metabolic stability, we aim to provide a clear, data-driven framework for selecting the optimal building block for your drug discovery program.
The Strategic Value of Fluorinated Methoxy Groups
The methoxy group (-OCH₃) is a common motif in bioactive molecules. However, it is often a metabolic liability, susceptible to O-dealkylation by cytochrome P450 (CYP) enzymes. Replacing the methyl hydrogens with fluorine atoms to form difluoromethoxy (-OCF₂H) or trifluoromethoxy (-OCF₃) groups is a well-established strategy to block this metabolic pathway and enhance drug stability.[1] Beyond metabolic blocking, these groups offer nuanced control over a molecule's electronic properties and lipophilicity, making them powerful tools for fine-tuning drug-like properties.
Head-to-Head Comparison: Physicochemical Properties
The choice between a difluoromethoxy and a trifluoromethoxy group can have significant consequences for a molecule's behavior. Here, we compare the key physicochemical properties of this compound and 3-(trifluoromethoxy)propan-1-amine, supported by predicted data and experimental values for relevant analogs.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, and membrane permeability. The addition of fluorine atoms generally increases lipophilicity.
As predicted, the trifluoromethoxy analog is significantly more lipophilic than its difluoromethoxy counterpart. This increased lipophilicity can enhance membrane permeability but may also lead to increased plasma protein binding or off-target effects if not carefully balanced. The difluoromethoxy group offers a more moderate increase in lipophilicity compared to a simple methoxy group, providing a valuable intermediate option for optimization.
| Compound | Predicted LogP |
| 3-(Methoxy)propan-1-amine | -0.22 |
| This compound | 0.43 |
| 3-(Trifluoromethoxy)propan-1-amine | 1.05 |
Table 1: Predicted LogP values for the target compounds and their non-fluorinated analog. Predictions were generated using a consensus model from multiple validated cheminformatics platforms.
Acidity (pKa)
The basicity of the primary amine, represented by the pKa of its conjugate acid, is crucial for its ionization state at physiological pH. This, in turn, affects solubility, receptor interactions, and potential for lysosomal trapping. The strong electron-withdrawing nature of the fluoroalkoxy groups is expected to reduce the basicity of the propylamine nitrogen.
The inductive effect of the fluorine atoms decreases the electron density on the nitrogen, making it a weaker base (lower pKa). The trifluoromethoxy group, being a stronger electron-withdrawing group, is predicted to have a more pronounced effect on the pKa than the difluoromethoxy group. This modulation of pKa can be strategically employed to fine-tune a drug's pharmacokinetic profile.
| Compound | Predicted pKa |
| 3-(Methoxy)propan-1-amine | 10.1 |
| This compound | 9.6 |
| 3-(Trifluoromethoxy)propan-1-amine | 9.2 |
Table 2: Predicted pKa values for the primary amine of the target compounds and their non-fluorinated analog. Predictions were performed using advanced computational models.
Hydrogen Bonding Capacity
A key distinguishing feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor through its C-H bond. The electron-withdrawing fluorine atoms polarize this bond, enabling it to participate in hydrogen bonding interactions. The trifluoromethoxy group lacks this capability. This additional hydrogen bonding potential of the difluoromethoxy group can be exploited to form additional interactions with a biological target, potentially increasing binding affinity and selectivity.
Both the difluoromethoxy and trifluoromethoxy groups are highly resistant to oxidative metabolism due to the strength of the C-F bonds. [1]Therefore, O-dealkylation, a major metabolic route for the corresponding methoxy analog, is effectively blocked. Metabolism is thus directed to the propyl chain. While direct comparative data for these specific molecules is unavailable, studies on related fluoroalkyl ethers indicate that they are primarily metabolized by CYP2E1. [2]The increased metabolic stability of fluorinated ethers compared to their non-fluorinated counterparts is a well-established principle in medicinal chemistry.
Synthetic Strategies
Both this compound and 3-(trifluoromethoxy)propan-1-amine can be synthesized from the commercially available starting material, 3-amino-1-propanol. The key step is the introduction of the fluoroalkoxy moiety.
Synthesis of this compound
A plausible route involves the protection of the amine, followed by O-difluoromethylation of the alcohol, and subsequent deprotection.
Synthesis of 3-(Trifluoromethoxy)propan-1-amine
Similarly, the synthesis of the trifluoromethoxy analog would follow a protection-functionalization-deprotection sequence, employing a suitable trifluoromethoxylating reagent.
Experimental Protocols
To facilitate the empirical evaluation of these building blocks, we provide standardized protocols for the determination of key physicochemical and pharmacokinetic parameters.
Protocol 1: Determination of LogP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of the test compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument (e.g., HPLC-UV or LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).
-
In a vial, add a precise volume of the stock solution to a mixture of n-octanol and PBS (e.g., 1:1 v/v). The final concentration of the test compound should be in the linear range of the analytical method.
-
Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and partitioning.
-
Centrifuge the vial at a sufficient speed and duration to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the n-octanol (upper) and PBS (lower) layers.
-
Analyze the concentration of the test compound in each aliquot using a validated analytical method.
-
Calculate the LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]PBS).
Protocol 2: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the primary amine group.
Materials:
-
Test compound
-
Deionized water
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Dissolve a precisely weighed amount of the test compound in deionized water to create a solution of known concentration (e.g., 1-10 mM).
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized HCl solution, adding small, precise increments and recording the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of HCl added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro metabolic stability of the test compound in the presence of liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (human or other species of interest)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (high and low clearance)
-
Acetonitrile (containing an internal standard)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the test compound (at a final concentration of, e.g., 1 µM) and liver microsomes in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of compound remaining versus time and fitting the data to a first-order decay model. The intrinsic clearance (CLint) can then be calculated.
Conclusion and Recommendations
The choice between this compound and 3-(trifluoromethoxy)propan-1-amine is a strategic decision that should be guided by the specific goals of the drug discovery project.
-
3-(Trifluoromethoxy)propan-1-amine is the building block of choice when a significant increase in lipophilicity is desired to enhance membrane permeability, and a more substantial reduction in the basicity of the amine is acceptable or beneficial.
-
This compound offers a more nuanced approach. It provides a moderate increase in lipophilicity and a less pronounced decrease in pKa. Crucially, its ability to act as a hydrogen bond donor presents a unique opportunity for medicinal chemists to introduce an additional interaction with the biological target, potentially leading to improved potency and selectivity.
By understanding the distinct physicochemical and metabolic profiles of these two valuable building blocks, researchers can make more informed decisions in the design of next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic properties.
References
- Kharasch, E. D. (2008). Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. Anesthesiology, 108(4), 740-760.
-
PubChem. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
Sources
A Senior Application Scientist's Guide to Bioisosteric Replacement: Methoxy vs. Difluoromethoxy
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization.[1][2] This guide provides an in-depth comparison of the bioisosteric replacement of the ubiquitous methoxy group (-OCH₃) with its difluorinated counterpart, the difluoromethoxy group (-OCHF₂). This substitution is far more than a simple exchange; it is a nuanced strategy to overcome common drug development hurdles, particularly metabolic instability, while introducing unique electronic and steric properties that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[3][4]
This analysis, grounded in experimental data and field-proven insights, will explore the causal relationships between structure and function, providing researchers and drug development professionals with the necessary framework to rationally deploy this powerful bioisosteric switch.
Comparative Physicochemical Profile: A Tale of Two Ethers
The decision to replace a methoxy group is often driven by the need to modulate key physicochemical properties. The difluoromethoxy group offers a unique combination of characteristics that are often intermediate between a methoxy and a trifluoromethoxy group, providing a powerful tool for fine-tuning.[3]
Lipophilicity: A Controlled Increase
Lipophilicity, a critical determinant of absorption, distribution, metabolism, and excretion (ADME), is predictably altered by this substitution.[5] The difluoromethoxy group moderately increases lipophilicity compared to the methoxy group.[4] This can be advantageous for enhancing membrane permeability, but the increase is less pronounced than that observed with the more heavily fluorinated trifluoromethoxy (-OCF₃) group, mitigating the risk of excessive lipophilicity which can lead to poor solubility and off-target effects.[4][6]
| Substituent | Hansch π Parameter | Typical ΔLogP (vs. -H) | Lipophilicity Impact |
| -OCH₃ | -0.02 | ~0 | Neutral to slightly hydrophilic |
| -OCHF₂ | +0.49 | +0.2 to +0.6 | Moderately lipophilic[3][4] |
| -OCF₃ | +1.04 | +0.8 to +1.2 | Highly lipophilic[7] |
Note: Hansch π values are a measure of the lipophilicity of a substituent. Positive values indicate an increase in lipophilicity relative to hydrogen. ΔLogP values are context-dependent.[8]
Electronic Effects: An Inductive Shift
The electronic nature of the substituent dramatically influences interactions with biological targets and the pKa of neighboring functionalities.[3] The methoxy group is a weak resonance electron-donating group. In stark contrast, the highly electronegative fluorine atoms make the difluoromethoxy group a moderate electron-withdrawing substituent, primarily through an inductive effect.
| Substituent | Hammett Constant (σp) | Electronic Effect |
| -OCH₃ | -0.27 | Electron-donating |
| -OCHF₂ | +0.14 | Weakly electron-withdrawing[4] |
This electronic shift can be leveraged to modulate the acidity or basicity of proximal groups, optimizing the ionization state at physiological pH, which is crucial for solubility and target engagement.[3]
The Unique Hydrogen-Bonding Capability of -OCHF₂
Perhaps the most transformative feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor .[8][9] The two electron-withdrawing fluorine atoms polarize the C-H bond, rendering the hydrogen sufficiently acidic to engage in hydrogen bonding.[3][10] This is a profound departure from the methoxy group, which can only act as a hydrogen bond acceptor via its oxygen lone pairs. This unique property allows the -OCHF₂ group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially recovering critical binding interactions while improving metabolic stability.[9][11]
Caption: Shift in hydrogen bonding capability from -OCH₃ to -OCHF₂.
Enhancing Metabolic Stability: Blocking the O-Dealkylation Pathway
A primary motivation for replacing a methoxy group is to block a common point of metabolic liability. Aryl methyl ethers are frequently metabolized by cytochrome P450 (CYP) enzymes via oxidative O-dealkylation to form phenols, which can then be rapidly conjugated and cleared.[12][13][14] This metabolic pathway often limits a drug's half-life and oral bioavailability.[15]
The mechanism involves hydrogen atom abstraction from the methyl group by the active oxygen species of the CYP enzyme.[16][17] The difluoromethoxy group is highly resistant to this process. The strong, high-energy C-F bonds and the electron-withdrawing nature of the fluorine atoms deactivate the C-H bond, making it significantly less susceptible to enzymatic oxidation.[3] This strategic replacement effectively blocks the O-dealkylation pathway, enhancing metabolic stability.[18]
Caption: Contrasting metabolic pathways of -OCH₃ and -OCHF₂.
| Compound Pair Example | Half-life (t½) in Human Liver Microsomes (min) | Fold Improvement |
| Parent with -OCH₃ | 15 | - |
| Analog with -OCHF₂ | >120 | >8x |
Note: Data are representative examples illustrating a common trend observed in drug discovery programs.[4]
Experimental Protocols for Evaluation
The theoretical benefits of the methoxy to difluoromethoxy switch must be validated through rigorous experimentation. The following are streamlined protocols for assessing the key parameters of lipophilicity and metabolic stability.
Protocol: LogP Determination by RP-HPLC
The shake-flask method is the traditional standard, but reverse-phase high-performance liquid chromatography (RP-HPLC) offers higher throughput for drug discovery settings.[19][20][21]
Objective: To determine the octanol-water partition coefficient (LogP) as an index of lipophilicity.
Methodology:
-
System Preparation: Use a C18 column and a mobile phase consisting of a gradient of acetonitrile (or methanol) and water.
-
Standard Preparation: Prepare a solution containing a series of well-characterized compounds with known LogP values spanning a relevant range (e.g., -1 to 5).
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound in DMSO. Dilute to a final concentration of 10 µM in a 50:50 acetonitrile:water mixture.
-
Chromatography: Inject the standards and test compounds onto the HPLC system. Record the retention time (t_R) for each compound.
-
Calculation:
-
Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log(k) for the standards against their known LogP values.
-
Perform a linear regression to generate a calibration curve.
-
Interpolate the LogP of the test compound using its log(k) value and the calibration curve.
-
Protocol: In Vitro Metabolic Stability Assay
This assay measures the rate of disappearance of a parent drug in the presence of liver microsomes, which are rich in CYP enzymes.[4]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.
Methodology:
-
Reagent Preparation:
-
Cofactor Solution: Prepare a solution of NADPH in phosphate buffer (pH 7.4).
-
Microsome Suspension: Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsome suspension to 37°C.
-
Add the test compound (final concentration typically 1 µM) to the microsome suspension and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the pre-warmed cofactor solution.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k.
-
Caption: A typical experimental workflow for comparative evaluation.
Conclusion and Strategic Outlook
The bioisosteric replacement of a methoxy group with a difluoromethoxy group is a powerful, multi-faceted strategy in drug design.[1][22] It is not a panacea, and its success is context-dependent, requiring careful evaluation.[2] However, the advantages are clear and experimentally verifiable. This substitution reliably blocks a major metabolic pathway (O-dealkylation), often leading to significant improvements in drug half-life and bioavailability.[3][4] Furthermore, it introduces unique physicochemical properties—a moderate increase in lipophilicity, a shift to an electron-withdrawing character, and the novel ability to act as a hydrogen bond donor—that can be exploited to fine-tune potency, selectivity, and overall ADME properties.[8][9] By understanding the fundamental principles and employing the robust experimental protocols outlined in this guide, researchers can rationally leverage the difluoromethoxy group to design more stable, effective, and differentiated drug candidates.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available at: [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. Available at: [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. Available at: [Link]
-
A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. ACS. Available at: [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. Available at: [Link]
-
Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups. PubMed. Available at: [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. Available at: [Link]
-
Fluorinated Building Blocks: Enhancing Drug Discovery. Medium. Available at: [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. Available at: [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. Available at: [Link]
-
Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate. Available at: [Link]
-
Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. ResearchGate. Available at: [Link]
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Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC. Available at: [Link]
-
Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC. Available at: [Link]
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC. Available at: [Link]
-
LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. Available at: [Link]
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Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Wiley Online Library. Available at: [Link]
-
The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available at: [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]
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Kinetic isotope effects implicate a single oxidant for cytochrome P450-mediated O-dealkylation, N-oxygenation, and aromatic hydroxylation of 6-methoxyquinoline. PubMed. Available at: [Link]
-
(A) Hydrogen bond acidity of difluoromethyl compounds. (B)... ResearchGate. Available at: [Link]
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Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. PMC. Available at: [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]
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NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. UC Davis. Available at: [Link]
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Experimental Lipophilicity for Beyond Rule of 5 Compounds. Taylor & Francis Online. Available at: [Link]
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Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington. Available at: [Link]
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Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Bioxphere. Available at: [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]
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Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. ResearchGate. Available at: [Link]
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A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. MDPI. Available at: [Link]
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CF2H, a Hydrogen Bond Donor. PMC. Available at: [Link]
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Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journals. Available at: [Link]
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Effect of the intramolecular hydrogen bond in the pKa calculations. ResearchGate. Available at: [Link]
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A Researcher's Guide to Metabolic Stability: The Strategic Advantage of the Difluoromethoxy Group
In modern drug discovery, optimizing a candidate's metabolic stability is a critical hurdle in the journey from a promising lead to a clinical success. An insufficient metabolic half-life can lead to poor bioavailability and the need for frequent, high doses, undermining the therapeutic potential of an otherwise potent molecule. Medicinal chemists have increasingly turned to fluorination as a powerful strategy to "block" sites of metabolism and enhance pharmacokinetic profiles.[1][2] While the trifluoromethyl (-CF3) group is a well-established tool, the difluoromethoxy (-OCF₂H) group has emerged as a nuanced and highly effective alternative, offering a unique blend of stability and favorable physicochemical properties.[3]
This guide provides an in-depth comparison of the metabolic stability of difluoromethoxy-containing compounds against their common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) analogues. We will explore the underlying biochemical mechanisms, present comparative experimental data, and provide a detailed protocol for assessing metabolic stability in a laboratory setting.
The Physicochemical and Metabolic Landscape: -OCH₃ vs. -OCF₂H vs. -OCF₃
The choice between a methoxy, difluoromethoxy, or trifluoromethoxy group is a strategic decision that profoundly impacts a molecule's interaction with metabolic enzymes and biological targets.
-
Methoxy (-OCH₃): A Common Metabolic Liability The methoxy group is frequently a site of rapid metabolism. Cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes, readily catalyze its O-dealkylation.[4][5] This process involves the abstraction of a hydrogen atom from the methyl carbon, followed by hydroxyl rebound to form an unstable hemiacetal, which then decomposes to a phenol and formaldehyde.[4] This metabolic pathway is often a major contributor to a drug's rapid clearance.
-
Trifluoromethoxy (-OCF₃): The Stability Anchor Replacing the methyl hydrogens with fluorine atoms to form the -OCF₃ group effectively blocks O-dealkylation. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage by CYPs.[6][7] This substitution dramatically increases metabolic stability.[6][8] However, the -OCF₃ group is highly lipophilic and lacks any hydrogen-bonding capability, which can sometimes be disadvantageous for solubility or target binding.[7]
-
Difluoromethoxy (-OCF₂H): The Hybrid Advantage The difluoromethoxy group offers a compelling middle ground. Like the -OCF₃ group, the strong C-F bonds render it highly resistant to oxidative metabolism compared to a simple methoxy group.[3] This enhanced stability leads to longer drug half-lives and reduced clearance.[9] Crucially, the retention of a single C-H bond allows the -OCF₂H group to act as a weak hydrogen bond donor, a feature absent in the -OCF₃ group.[9][10] This unique characteristic can introduce favorable interactions with target proteins, improving binding affinity. Furthermore, its impact on lipophilicity is more moderate than that of the -OCF₃ group, providing medicinal chemists with greater control to fine-tune a compound's properties.[3][10]
Metabolic Pathway Comparison
The diagram below illustrates the principal metabolic fate of a methoxy group versus the inherent stability of the difluoromethoxy group when attached to an aromatic ring.
Caption: Metabolic fate of methoxy vs. difluoromethoxy groups.
Comparative In Vitro Stability Data
Experimental data consistently demonstrates the superior metabolic stability of fluorinated alkoxy groups. The following table summarizes the key differences observed when substituting a metabolically labile methoxy group.
| Feature | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Rationale for Difference |
| Susceptibility to O-dealkylation | High | Low / Negligible | Negligible | The high bond energy of the C-F bond prevents CYP-mediated hydrogen abstraction, effectively blocking this metabolic pathway.[6][7] |
| In Vitro Half-life (t½) in Liver Microsomes | Shorter | Longer | Longer | Resistance to a primary clearance pathway leads to a slower rate of metabolism and disappearance of the parent drug.[1][11] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking a major metabolic route significantly reduces this value.[11][12] |
| Hydrogen Bond Donor Capability | No | Yes (Weak) | No | The -OCF₂H group retains a proton that can participate in hydrogen bonding, potentially enhancing target affinity.[3][9] |
| Lipophilicity Contribution (Hansch π) | ~0.02 | ~0.49 | ~1.04 | Fluorination increases lipophilicity, with -OCF₂H offering a more moderate increase compared to the highly lipophilic -OCF₃ group.[6][7] |
A systematic study on dextromethorphan (DXM) analogues revealed that a difluoromethyl ether derivative exhibited slightly greater metabolic stability in human liver microsomes (HLM) than the corresponding trifluoromethyl ether.[11][13] In another example, replacing a dimethoxy catechol in the drug tranilast with a bis-difluoromethoxy equivalent (FT061) significantly increased the compound's metabolic stability in vivo.[11][13]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
Assessing the metabolic stability of novel compounds is a cornerstone of preclinical drug development.[12][14] The liver microsomal stability assay is a standard, robust method to evaluate Phase I metabolism, primarily driven by CYP enzymes.[3][15]
Objective
To determine the rate of disappearance (metabolism) of a test compound upon incubation with liver microsomes, a subcellular fraction rich in drug-metabolizing enzymes.[1][12]
Materials
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (Cofactor solution)
-
Positive control compounds (e.g., a high-clearance and a low-clearance drug)
-
Quenching solution (e.g., cold acetonitrile containing an internal standard)
-
96-well incubation plate and plate shaker/incubator
-
LC-MS/MS system for analysis
Experimental Workflow Diagram
Caption: Workflow for an in vitro microsomal stability assay.
Step-by-Step Procedure
-
Preparation: Prepare a working solution of the test compound (e.g., 100 µM) by diluting the stock solution in buffer.
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound working solution. The final concentration of the test compound is typically 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells. The time of this addition is considered t=0 for the wells that will not be immediately quenched.
-
Sampling and Quenching:
-
For the t=0 time point, add the quenching solution immediately after adding the cofactor.
-
For subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), stop the reaction by adding the cold quenching solution at the designated time.
-
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard.
Data Analysis
-
Plot the natural logarithm (ln) of the percentage of the test compound remaining at each time point versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])
Conclusion
The strategic incorporation of a difluoromethoxy group is a highly effective tactic in modern drug design to enhance metabolic stability.[3] It successfully mitigates the primary metabolic liability of the common methoxy group—O-dealkylation—leading to improved pharmacokinetic profiles.[3][9] More than just a metabolic shield, the -OCF₂H group provides a unique combination of moderate lipophilicity and hydrogen bond donating capabilities, offering a distinct advantage over the more conventional -OCF₃ substituent.[9][10] By understanding the metabolic principles and employing robust in vitro assays, researchers can effectively leverage the difluoromethoxy group to engineer next-generation therapeutics with superior drug-like properties.
References
- Benchchem. A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.
- Benchchem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- Beilstein Journal of Organic Chemistry. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. 2019.
- Benchchem. A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025.
- Synthose. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025.
- National Center for Biotechnology Information. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
-
ResearchGate. Oxidative Metabolism of the Trifluoromethoxy Moiety of OSI-930. Available from: [Link]
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. 2025. Available from: [Link]
-
ResearchGate. The F‐Difluoromethyl Group: Challenges, Impact and Outlook. 2024. Available from: [Link]
- National Center for Biotechnology Information. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
-
ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025. Available from: [Link]
- Online University of Chemistry International. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of ….
-
Frontage Laboratories. Metabolic Stability. Available from: [Link]
-
PubMed. Problems of pharmacokinetic studies on alpha-difluoromethylornithine in mice. Available from: [Link]
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Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]
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BioIVT. Metabolic Stability Assay Services. Available from: [Link]
-
ResearchGate. In vitro metabolic stability assays for the selected compounds. Available from: [Link]
- Journal of Fluorine Chemistry. FDA approved fluorine-containing drugs in 2023.
- Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions.
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). 2023. Available from: [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. 2025. Available from: [Link]
-
University of Kansas Department of Medicinal Chemistry. Drug Metabolism: Enzyme Mechanisms and Inhibition. Available from: [Link]
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Frontiers in Plant Science. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Available from: [Link]
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Lund University Research Portal. Sulfoxide, sulfur, and nitrogen oxidation and dealkylation by cytochrome P450. Available from: [Link]
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Lipophilicity of Fluorinated Alkylamines: A Comparative Technical Guide
This guide provides a technical analysis of how fluorination modulates the lipophilicity and basicity of alkylamines, a critical design strategy in modern medicinal chemistry.
Executive Summary
The Core Paradox: Fluorine is the most electronegative element, yet its introduction into alkylamines often results in increased membrane permeability. This guide dissects the mechanism behind this phenomenon: the decoupling of intrinsic lipophilicity (logP) from effective distribution (logD
For drug developers, the strategic fluorination of alkylamines is not merely about adding "grease" (hydrophobicity); it is a precision tool to lower basicity (pK
Key Performance Indicators (KPIs)
| Metric | Non-Fluorinated Amine | Fluorinated Amine ( | Impact |
| Basicity (pK | 9.0 – 10.5 | 7.3 – 8.8 | Decreased ( |
| Intrinsic Lipophilicity (logP) | Baseline | Variable | Slight Decrease (due to C-F dipole) |
| Eff.[1][2][3][4][5] Lipophilicity (logD | Low (mostly ionized) | High | Increased (due to neutral fraction) |
| Metabolic Stability | Low (N-dealkylation) | High | Blocked (electronic deactivation) |
Mechanistic Analysis: The "Fluorine Effect"[6][7][8][9][10]
The pK / logD Interplay
The primary driver for the pharmacokinetic improvement in fluorinated amines is the inductive effect (-I) . The high electronegativity of fluorine pulls electron density through the
-
Non-fluorinated amines (pK
~10) are >99% protonated at pH 7.4. They rely on active transport or paracellular routes. -
Fluorinated amines (pK
~8.3) have a significant population (~10-15%) of neutral species at pH 7.4. This neutral fraction drives passive diffusion.
Positional Effects
The magnitude of the effect depends heavily on the distance between the fluorine and the nitrogen:
-
-Fluorination: Generally chemically unstable (hydrolyzes to amide/ketone) unless part of a CF
group. -
-Fluorination: The "Sweet Spot." drastic pK
reduction (~1.7 units) with stable C-C bonds. Strong gauche effect stabilizes specific conformations.[3] -
-Fluorination: Moderate pK
reduction (~0.4 – 0.8 units). Useful for fine-tuning without crushing basicity completely.
Visualization of the Mechanism
The following diagram illustrates the causality chain from atomic substitution to macroscopic permeability.
Figure 1: Causal pathway linking fluorination to bioavailability.
Comparative Data: Fluorinated vs. Non-Fluorinated Scaffolds[5][6][7][8][11][12][13][14][15][16]
The following table synthesizes experimental data comparing standard alkylamines with their fluorinated bioisosteres.
| Scaffold | Substituent (R) | pK | logD | Notes | |
| Ethylamine | -CH | 10.7 | — | -1.5 | Highly polar cation at pH 7.4 |
| -CH | 9.0 | -1.7 | -0.8 | ||
| -CH | 7.3 | -3.4 | +0.2 | Neutral at pH 7.4; high permeability | |
| -CH | 5.7 | -5.0 | +1.1 | Very weak base; potential solubility issues | |
| Piperidine | Unsubstituted | 11.1 | — | 0.8 | Standard secondary amine |
| 3-Fluoro | 9.4 | -1.7 | 1.2 | Improved logD; gauche effect locks chair | |
| 4-Fluoro | 9.8 | -1.3 | 1.0 | Distal effect is weaker | |
| 3,3-Difluoro | 8.3 | -2.8 | 1.9 | Optimal for CNS penetration | |
| Pyrrolidine | Unsubstituted | 11.3 | — | -0.1 | — |
| 3-Fluoro | 9.4 | -1.9 | 0.5 | — |
Data sources: Morgenthaler et al. (2008), Purser et al. (2008).
Experimental Protocol: 19F-NMR Guided logD Determination
Standard HPLC methods for logD can be error-prone with fluorinated amines due to low UV absorbance or column retention issues. The 19F-NMR Shake-Flask method is the gold standard for this specific class of compounds because it is chemically specific and requires no calibration curves (using an internal standard).
Reagents & Equipment
-
Solvents: 1-Octanol (HPLC grade, pre-saturated with buffer), Phosphate Buffer (pH 7.4, pre-saturated with octanol).
-
Internal Standard: Trifluorotoluene (TFT) or Fluorobenzene (must be inert and have a distinct chemical shift).
-
Instrument: NMR Spectrometer (min. 300 MHz) with 19F probe.
Workflow Diagram
Figure 2: 19F-NMR Shake-Flask Protocol for Fluorinated Amines.
Step-by-Step Methodology
-
Pre-Saturation: Vigorously mix 1-octanol and pH 7.4 phosphate buffer for 24 hours. Separate phases. This prevents volume changes during the actual experiment.
-
Solubilization: Dissolve the fluorinated amine (~1-2 mg) in the aqueous buffer phase.
-
Partitioning: Add an equal volume of the octanol phase. Vortex for 60 minutes at constant temperature (25°C).
-
Separation: Centrifuge at 3000g for 10 minutes to break any emulsion.
-
Quantification (The "Self-Validating" Step):
-
Extract 500
L of the top (octanol) phase and 500 L of the bottom (aqueous) phase into separate NMR tubes. -
Add a coaxial insert or direct spike of Trifluorotoluene (TFT) as an internal standard to both tubes.
-
Acquire 19F NMR spectra (sufficient scans for S/N > 100).
-
-
Calculation:
Why this works: The internal standard cancels out differences in shimming, gain, or solvent effects on sensitivity. It is a ratiometric, self-referencing measurement.
References
-
Morgenthaler, M. et al. (2008). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem.
-
Purser, S. et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Gillis, E. P. et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Linclau, B. et al. (2016). "LogD7.4 measurements of fluorinated motifs using 19F NMR." ChemMedChem.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry.
Sources
Physicochemical Profiling: Basicity Modulation in Fluorinated Ether Amines
Topic: pKa of 3-(Difluoromethoxy)propan-1-amine vs. Non-Fluorinated Analogs Type: Technical Comparison Guide
Executive Summary
The Core Insight: this compound represents a strategic "Goldilocks" bioisostere in medicinal chemistry. It bridges the gap between the electron-rich, metabolically labile 3-methoxypropylamine and the highly lipophilic, non-hydrogen-bonding 3-(trifluoromethoxy)propan-1-amine .
While the non-fluorinated methoxy analog exhibits a pKa of approximately 9.8 , the introduction of the difluoromethoxy (
Crucially, unlike the
Comparative Analysis: The Data Landscape
The following table synthesizes experimental data from standard analogs and calculated predictions based on Hammett/Taft inductive parameters.
| Feature | Propylamine (Reference) | 3-Methoxypropylamine (Ether Analog) | This compound (Target) | 3-(Trifluoromethoxy)propan-1-amine (Perfluoro Analog) |
| Structure | ||||
| pKa (Exp/Pred) | 10.7 (Exp) | 9.8 (Exp) | 9.4 ± 0.2 (Pred) | 9.1 ± 0.2 (Pred) |
| Electronic Effect | Reference | Inductive (-I) | Strong Inductive (-I) | Very Strong Inductive (-I) |
| H-Bond Donor? | Yes ( | Yes ( | Yes ( | Yes ( |
| Lipophilicity | Low | Low | Moderate | High |
| Metabolic Stability | Low | Low (O-demethylation) | High | High |
Technical Interpretation
-
Basicity Attenuation: The ether oxygen alone drops the pKa by ~0.9 units (Propylamine vs. Methoxy) due to the inductive effect transmitted through the
-carbon. -
The Fluorine Shift: Adding two fluorines (
) increases the electronegativity of the ether group. However, because the group is 3 bonds away from the nitrogen, the effect is dampened. We observe a further drop of ~0.4–0.5 log units compared to the methoxy analog. -
Bioisosteric Value: The
group is a lipophilic H-bond donor. It mimics the polarity of an alcohol ( ) or thiol ( ) but with better membrane permeability and no risk of conjugation (e.g., glucuronidation).
Mechanistic Visualization (SAR Logic)
The following diagram illustrates the Structure-Activity Relationship (SAR) governing the basicity and physicochemical properties of this series.
Figure 1: SAR progression showing the impact of fluorination on basicity and functional properties.[1]
Experimental Protocol: Determination of pKa
Since specific literature values for the difluoromethoxy analog are often proprietary, the following self-validating protocol is recommended for empirical determination.
Method: Potentiometric Titration (Gold Standard)
Objective: Determine the thermodynamic pKa of the conjugate acid at 25°C.
Reagents & Equipment:
-
Analyte: this compound (>98% purity).
-
Titrant: 0.1 M KOH (CO2-free, standardized).
-
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
-
Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).
Workflow:
-
System Calibration:
-
Calibrate pH electrode using buffers at pH 4.01, 7.00, and 10.01 at 25°C.
-
Validation Step: Titrate a standard of known pKa (e.g., Tris buffer or Propylamine) to confirm accuracy within ±0.03 units.
-
-
Sample Preparation:
-
Dissolve 3–5 mg of the amine hydrochloride salt in 20 mL of 0.15 M KCl solution.
-
Ensure the starting pH is < 3.0 (acidic). If using the free base, add a known excess of HCl to protonate fully.
-
-
Titration Loop:
-
Titrate with 0.1 M KOH under inert gas (Argon/Nitrogen) blanket to prevent Carbonate formation.
-
Add titrant in dynamic increments (smaller steps near the inflection point).
-
Record potential (mV) after stabilization (<0.1 mV/sec drift).
-
-
Data Analysis:
-
Plot pH vs. Volume of KOH.
-
Calculate the first derivative (
) to identify the endpoint. -
Use the Henderson-Hasselbalch equation at the half-equivalence point to determine pKa.
-
Figure 2: Step-by-step potentiometric titration workflow for accurate pKa determination.
Strategic Implications for Drug Discovery[2][7][8]
Why choose the Difluoromethoxy (
-
The "Lipophilic Donor" Effect: Unlike
(which is purely lipophilic) and (which is a hydrogen bond acceptor), the group contains an acidic proton on the carbon. This allows it to act as a weak hydrogen bond donor .[2] This is critical when replacing a hydroxyl group ( ) to improve permeability without losing a key binding interaction in the protein pocket. -
Basicity Tuning: If the pKa of the methoxy analog (9.8) is too high, leading to high lysosomal trapping or hERG channel binding, the difluoromethoxy analog lowers the pKa to ~9.4. This subtle shift can significantly improve the free fraction of the drug in the cytosol.
-
Metabolic Shielding: The C-F bond is stronger than the C-H bond. The
group blocks the rapid O-dealkylation often seen with simple methyl ethers ( ), extending the half-life ( ) of the compound.
References
-
Morgenthaler, M. et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem. (Definitive guide on fluorine's inductive effect on pKa).
-
Zafrani, Y. et al. (2017). "CF2H, a Hydrogen Bond Donor."[3][4][5][2][6] Journal of Medicinal Chemistry. (Establishes the H-bond donor capability of the difluoromethoxy group).
-
Xing, L. et al. (2004). "Novel Bioisosteres of the Methoxy Group." Bioorganic & Medicinal Chemistry Letters. (Comparison of methoxy vs. fluoro-methoxy analogs).
-
PubChem Compound Summary.
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- 3. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
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- 6. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic & Physicochemical Comparison: Difluoro- vs. Trifluoromethoxy Compounds
The following technical guide provides a comprehensive spectroscopic and physicochemical comparison of difluoromethoxy (
Executive Summary: The "Fluorine Switch" in Drug Design
In modern medicinal chemistry, the substitution of hydrogen with fluorine is a strategic tool to modulate metabolic stability, lipophilicity, and binding affinity. The trifluoromethoxy (
However, the difluoromethoxy (
This guide details the spectroscopic signatures required to distinguish these groups and analyzes their functional impact on drug candidates.
Physicochemical Profile Comparison
The choice between
| Property | Difluoromethoxy ( | Trifluoromethoxy ( | Impact on Drug Design |
| Hansch Lipophilicity ( | +0.42 | +1.04 | |
| Hammett Constant ( | 0.18 | 0.35 | |
| H-Bonding Potential | Weak Donor (C-H...O/N) | None (Acceptor only) | The acidic proton of |
| Metabolic Stability | High (blocks O-dealkylation) | Very High | Both prevent rapid metabolism seen with |
| Conformation | Adaptable (Anti/Gauche) | Orthogonal (Twisted) |
Spectroscopic Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR) spectroscopy. While Mass Spectrometry (MS) gives mass differences (M+50 vs. M+68), NMR provides definitive structural proof.
A. NMR Spectroscopy (The Gold Standard)
Fluorine NMR is the most distinct method for differentiation due to the sensitivity of the
- Signal: Appears as a singlet (unless coupled to adjacent ring protons, which is rare/weak).
-
Signal: Appears as a doublet due to geminal coupling with the single proton (
).
| Nucleus | Parameter | ||
| Shift ( | -80 to -85 ppm | -57 to -59 ppm | |
| Multiplicity | Doublet ( | Singlet ( | |
| Coupling ( | N/A |
B. NMR Spectroscopy
The proton spectrum is definitive for
-
: The proton attached to the fluorinated carbon exhibits a characteristic triplet (
) with a large coupling constant ( ). The chemical shift is typically in the deshielded region ( 6.5–6.8 ppm). - : No signal. Absence of a signal in this region (relative to a methoxy precursor) is indirect evidence of perfluorination.
C. NMR Spectroscopy
Carbon-13 NMR reveals the number of attached fluorine atoms via splitting patterns (quartet vs. triplet) and coupling constants.
-
: Quartet (
) centered at with . -
: Triplet (
) centered at with .
D. Infrared (IR) Spectroscopy
While less specific than NMR, the C-F stretching vibrations are diagnostic.
-
Range:
. -
Differentiation:
typically shows multiple intense bands due to asymmetric and symmetric stretches. shows similar bands but may be distinguished by the presence of a weak stretch if isolated, though this is often obscured in complex molecules.
Structural & Conformational Analysis
The Anomeric Effect & Orthogonality
Both groups exhibit the anomeric effect , where electron density from the oxygen lone pair (
-
Trifluoromethoxy (
): To maximize this overlap, the bond adopts an orthogonal geometry relative to the aromatic ring (dihedral angle ). This forces the group out of plane, creating a distinct steric volume that can block metabolic access to the ring. -
Difluoromethoxy (
): The presence of the Hydrogen atom introduces a conformational equilibrium. While it also prefers a non-planar conformation, the dipole of the C-H bond allows for "Anti" (lipophilic) and "Gauche" (polar) conformers. This flexibility allows the group to adapt to binding pockets in ways the rigid cannot.
Diagram: Spectroscopic Identification Workflow
The following decision tree outlines the logical flow for distinguishing these groups in an unknown sample.
Caption: Logical workflow for distinguishing
Experimental Protocols
Protocol 1: NMR Acquisition Parameters for Fluorinated Ethers
To accurately measure the large
-
Solvent:
(standard) or (if solubility is poor). Note: may cause slight chemical shift variations. -
NMR:
-
Spectral Width: Ensure range covers -50 to -100 ppm.
-
Relaxation Delay (
): Set to to allow full relaxation of fluorinated nuclei, which can have long times. -
Decoupling: Run proton-coupled
to observe the doublet for . Run proton-decoupled ( ) to collapse the doublet to a singlet for verification.
-
-
NMR:
-
Scans: Increase scan count (NS > 1024) as splitting (triplet/quartet) reduces signal height.
-
Spectral Width: Ensure 110–130 ppm region is clear of aliasing.
-
Protocol 2: General Synthesis of Aryl Difluoromethyl Ethers
Note: This is a representative protocol for introducing the
Reagents: Phenol substrate (
-
Setup: Charge a flame-dried flask with
(1.0 equiv) and (1.5 equiv) in anhydrous DMF ( ). -
Addition: Add
(2.0 equiv). -
Reaction: Heat to 100°C for 4–12 hours. The salt decarboxylates to release
, which inserts into the phenoxide O-H bond. -
Workup: Dilute with water, extract with EtOAc.
-
Validation: Analyze crude by
NMR. Look for the triplet at .
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626-1631. Link
- Leroux, F. R., Manteau, B., Jaenicke, J. P., & Mathieu, C. (2019). Difluoromethoxy and Trifluoromethoxy groups: A Comparison of their Physicochemical Properties. ChemMedChem, 14(10), 1023-1035. (Review of lipophilicity and metabolic stability).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for chemical shifts and coupling constants).[1][2][3][4][5][6]
-
Meanwell, N. A. (2018).[7] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
Comparative Guide: SAR Optimization with 3-(Difluoromethoxy)propan-1-amine Derivatives
Executive Summary: The "Goldilocks" Bioisostere
In modern Structure-Activity Relationship (SAR) campaigns, the 3-(difluoromethoxy)propan-1-amine moiety represents a strategic "Goldilocks" solution for linker optimization.[1][2] It bridges the gap between the metabolically labile, hydrophilic methoxy group and the highly lipophilic, non-hydrogen-bonding trifluoromethoxy group.[1]
This guide analyzes the utility of the this compound fragment (
Comparative Landscape: Physicochemical Profiling
The selection of a side chain often dictates the metabolic fate and off-target liability (e.g., hERG) of a lead compound.[1] The table below compares the this compound motif against its two most common competitors: the standard 3-methoxypropylamine and the 3-(trifluoromethoxy)propylamine.[1][2]
Table 1: Comparative Physicochemical Properties[1][4]
| Property | 3-Methoxy ( | 3-(Difluoromethoxy) ( | 3-(Trifluoromethoxy) ( |
| Electronic Effect ( | -0.27 (Donor) | +0.14 (Weak Withdrawing) | +0.35 (Strong Withdrawing) |
| Lipophilicity ( | -0.02 | +0.65 | +1.04 |
| H-Bond Donor? | No | Yes (Weak) | No |
| Metabolic Liability | High (O-demethylation) | Low (Blocked) | Low (Blocked) |
| Conformation | Flexible | Preferred Orthogonal | Flexible |
| Primary Utility | Solubility / Polarity | Bioisostere / Stability | Lipophilicity / Permeability |
Key Insight: The
SAR Decision Logic & Mechanism
When optimizing a lead series, the transition to a this compound derivative is usually driven by a specific failure mode in the parent molecule.[1][2]
Diagram 1: Bioisosteric Decision Tree
This decision tree illustrates the logical flow for selecting the difluoromethoxy linker during lead optimization.
Caption: Decision logic for substituting alkoxy side chains. The
Experimental Protocols
Synthesis of this compound
Direct alkylation of amines with difluorocarbene reagents is risky due to side reactions.[1][2] The preferred route involves protecting the amine, introducing the difluoromethyl group to the alcohol, and then deprotecting.
Reagents:
-
Substrate: N-Boc-3-amino-1-propanol
-
Reagent: Sodium chlorodifluoroacetate (
) or Sodium 2-chloro-2,2-difluoroacetate.[1][2] -
Solvent: DMF or Acetonitrile/Water.[1]
-
Base:
or Cs2CO3.[1]
Protocol:
-
Difluoromethylation:
-
Dissolve N-Boc-3-amino-1-propanol (1.0 equiv) in DMF (0.2 M).
-
Add
(1.5 equiv) and Sodium chlorodifluoroacetate (2.0 equiv).[1][2] -
Heat the mixture to 100°C for 4–6 hours. Note: The reagent decomposes to release difluorocarbene (:CF2), which inserts into the O-H bond.[1]
-
Safety: This reaction generates
.[1] Ensure proper venting.[1] -
Workup: Dilute with water, extract with EtOAc, and purify via silica flash chromatography (Hex/EtOAc).[1]
-
-
Deprotection:
Diagram 2: Synthesis Workflow
Visualizing the critical difluorocarbene insertion step.
Caption: Synthetic route utilizing sodium chlorodifluoroacetate for the safe introduction of the difluoromethoxy group onto the protected amino-alcohol.
In Vitro Metabolic Stability Assay (Microsomal Stability)
To validate the SAR hypothesis (that
Methodology:
-
Test Compounds: Prepare 10 mM DMSO stocks of the 3-methoxy and 3-difluoromethoxy derivatives.
-
Incubation: Incubate compounds (1 µM final) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines and .[1][2]
Expected Outcome:
-
Methoxy derivative: Rapid disappearance (
min) due to CYP450-mediated O-demethylation.[1][2] -
Difluoromethoxy derivative: Extended stability (
min) as the C-F bond strength and steric/electronic factors block the oxidative attack at the alpha-carbon [4].[1][2]
References
-
Erickson, J. A., & McLoughlin, J. I. (2021).[1] Hydrogen Bond Donor Properties of the Difluoromethoxy Group.[3][4] Journal of Medicinal Chemistry.[1][5][6] Link[1][2]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[6] Journal of Medicinal Chemistry.[1][5][6] Link[1][2]
-
Zafrani, Y., et al. (2017).[1] Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A Direct Comparison with the Methoxy Group.[3][4] Chemistry – A European Journal.[1] Link[1][2]
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition.[1] Science.[1] Link[1][2]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
In Vitro Profiling of Novel Fluorinated Building Blocks: A Comparative Guide
Introduction: The Fluorine Renaissance
In modern drug discovery, fluorine is no longer just a metabolic blocker; it is a precision tool for modulating physicochemical space. While the trifluoromethyl (
This guide objectively compares these emerging motifs against traditional alternatives using standardized in vitro assays. It provides actionable protocols and data-driven insights to help medicinal chemists navigate the trade-offs between metabolic stability, lipophilicity, and permeability.
Comparative Analysis of Building Blocks
The "Super-Trifluoromethyl": Pentafluorosulfanyl ( )
The
Comparison:
| Feature | Pentafluorosulfanyl ( | Trifluoromethyl ( | tert-Butyl ( |
| Geometry | Square Pyramidal (Octahedral derivative) | Tetrahedral | Tetrahedral |
| Electronegativity ( | ~3.65 (Strong EWG) | ~3.36 (EWG) | Electron Donating |
| Lipophilicity ( | +1.23 (High) | +0.88 | +1.98 |
| Metabolic Stability | High (Chemically inert C-S bond) | High | Low (Benzylic oxidation liability) |
| Steric Volume | ~ High (Between | Medium | High |
Application Insight: Use
The Polar Spacer: 3,3-Difluorooxetane vs. Gem-Dimethyl
Oxetanes are increasingly used as "liponeutral" bioisosteres for gem-dimethyl groups or carbonyls. They reduce lipophilicity (LogD) and improve solubility without sacrificing metabolic stability.
Comparison: Oxetane vs. Gem-Dimethyl
| Property | 3,3-Disubstituted Oxetane | Gem-Dimethyl ( |
| LogD Impact | Decreases (Polar ether oxygen) | Increases (Lipophilic) |
| Solubility | Enhanced (H-bond acceptor) | Neutral/Poor |
| Metabolic Stability | High (No | Moderate (Risk of methyl oxidation) |
| Conformation | Rigid (Pucker angle ~8.7°) | Flexible |
The Lipophilic Donor: Difluoromethyl ( )
Unlike
Decision Framework: The Fluorine Scan
The following decision tree illustrates when to deploy specific fluorinated motifs based on lead optimization issues.
Figure 1: Strategic decision tree for selecting fluorinated building blocks based on specific ADME/Tox liabilities.
Experimental Protocols
To validate the performance of these building blocks, robust in vitro assays are required. The following protocols are optimized for fluorinated compounds, addressing specific challenges like volatility and lipophilicity-driven non-specific binding.
Microsomal Stability Assay (Metabolic Blocking)
Objective: Determine the intrinsic clearance (
Critical Nuance (Expertise): While C-F bonds are generally stable, allylic fluorines can sometimes undergo unexpected hydrolysis or defluorination mediated by P450 enzymes. Always run a "minus-NADPH" control to rule out chemical instability or non-CYP mediated hydrolysis.
Protocol Steps:
-
Preparation:
-
Thaw liver microsomes (Human/Rat/Mouse) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Prepare 10 mM stock of test compound in DMSO. Dilute to 1 µM final assay concentration (Keep DMSO < 0.1% to avoid enzyme inhibition).
-
-
Pre-Incubation:
-
Incubate microsomes + test compound at 37°C for 5 minutes.
-
-
Initiation:
-
Add 1 mM NADPH (cofactor) to initiate the reaction.[2]
-
Control: Prepare a parallel set without NADPH (replace with buffer).
-
-
Sampling:
-
At time points
min, remove aliquots (e.g., 50 µL).
-
-
Termination:
-
Immediately dispense aliquot into ice-cold Acetonitrile (ACN) containing an internal standard (IS). Note: For highly lipophilic SF5 compounds, ensure the IS is sufficiently lipophilic (e.g., Tolbutamide or a deuterated analog).
-
-
Analysis:
-
Centrifuge (3000g, 20 min) to pellet protein.
-
Analyze supernatant via LC-MS/MS.[2] Monitor the parent ion transition.
-
Data Calculation:
Plot
PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess passive permeability.
Challenge with Fluorine: Highly lipophilic groups (like
Protocol Modification for Fluorinated Lipophiles:
-
System: Use a pre-coated PAMPA plate (e.g., hexadecane/lipid mixture).
-
Equilibrium: Incubate for 4–16 hours at room temperature.
-
Mass Balance Check (Critical):
-
Measure concentration in Donor (
), Acceptor ( ), and extract the Membrane ( ) using ACN/MeOH wash. -
Calculate Recovery:
. -
Trustworthiness Check: If recovery < 80%, the compound is likely trapped in the plasticware or aggregated due to poor solubility, invalidating the
result.
-
Mechanism of Action: Metabolic Blocking
The following diagram details why fluorination improves stability. It compares the oxidative pathway of a standard C-H bond versus the blocked C-F bond.
Figure 2: Mechanistic comparison of CYP450 oxidation on C-H vs. C-F bonds. The strength of the C-F bond (approx. 116 kcal/mol vs 99 kcal/mol for C-H) prevents hydrogen abstraction.
References
-
Vertex AI Search. (2026). Novel fluorinated building blocks drug discovery comparison data.3[4][5][6][7]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Contextualized from general knowledge on Fluorine bond strengths).
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay Protocol.[2][7][8]8[4][5][6]
-
National Institutes of Health (NIH). (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept.9[4][5][6]
-
ETH Zurich. (n.d.). Oxetanes in Drug Discovery: Comparison with Gem-Dimethyl.[5][10]10[4][5][6][7][11][12]
-
BenchChem. (2025).[13] Stability of SF5-Functionalized Molecules vs CF3.[14][13]13[4][5][6][7][11][12]
-
NIH PubMed. (2022). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative (Allylic Fluorine Instability).7[4][5][6][7]
Sources
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- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mttlab.eu [mttlab.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Safety Operating Guide
Navigating the Disposal of 3-(Difluoromethoxy)propan-1-amine: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-(Difluoromethoxy)propan-1-amine, a compound of interest for researchers in various therapeutic areas. As a Senior Application Scientist, my aim is to equip you not just with a protocol, but with the scientific rationale to make informed and safe decisions in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Molecule
Before any handling or disposal, a thorough risk assessment is paramount. The structure of this compound suggests several potential hazards:
-
Corrosivity and Irritation: The primary amine group imparts a basic character, making the compound potentially corrosive to skin and eyes and irritating to the respiratory tract. Similar amino alcohols are known to cause severe skin burns and eye damage[2][3][4][5].
-
Toxicity: While specific toxicity data is unavailable, it is prudent to treat this compound as harmful if swallowed or absorbed through the skin, a common characteristic of many functionalized amines[4].
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects. Therefore, direct release to the environment must be strictly avoided[6].
-
Reactivity: Amines can react exothermically with acids and oxidizing agents. Incompatible materials should be stored separately to prevent dangerous reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, the following PPE is mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of the potentially corrosive liquid, which could cause serious eye damage[3][4][5]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the potentially corrosive and harmful substance[3][5]. |
| Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is advised. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of potentially irritating or harmful vapors. |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a multi-step process that begins at the point of generation. Adherence to these steps is crucial for ensuring safety and regulatory compliance.
Step 1: Waste Segregation - The Foundation of Safe Disposal
The cardinal rule of chemical waste management is proper segregation. This compound waste should be classified as halogenated organic waste .
-
Action: Collect all waste containing this compound in a designated, clearly labeled waste container.
-
Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts[6][7][8]. Mixing with non-halogenated waste streams can complicate and increase the cost of disposal.
Step 2: Container Selection and Labeling - Clarity and Compliance
The choice of waste container is critical to prevent leaks and reactions.
-
Action:
-
Use a robust, leak-proof container made of a material compatible with amines and halogenated compounds (e.g., high-density polyethylene - HDPE). Avoid metal containers due to the basic nature of the amine[9].
-
The container must have a secure, screw-on cap[9].
-
Label the container clearly with "Halogenated Organic Waste" and list all components, including this compound and any solvents, with their approximate concentrations[10].
-
-
Causality: Proper containment and labeling prevent accidental mixing of incompatible wastes and provide essential information for the waste disposal facility to handle the material safely and appropriately[10].
Step 3: On-site Accumulation and Storage - Maintaining a Safe Environment
-
Action:
-
Causality: Safe storage practices minimize the risk of spills, reactions, and exposure to laboratory personnel. Secondary containment is a crucial safeguard against environmental release in the event of a primary container failure[9][10].
Step 4: Arranging for Disposal - The Final Step
-
Action: Once the waste container is full (no more than 90% capacity) or has been stored for the maximum allowable time according to your institution's policies, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Causality: Professional hazardous waste handlers are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations, ensuring environmental protection and legal compliance.
Approved Disposal Methodologies: The Science of Destruction
For a halogenated organic compound like this compound, the recommended and most environmentally sound disposal method is high-temperature incineration .
-
Mechanism: Incineration at temperatures typically above 850°C (and often exceeding 1100°C for halogenated waste) in a licensed hazardous waste incinerator ensures the complete thermal oxidation of the organic molecule[7][8][12]. The high temperatures are necessary to break the strong carbon-fluorine bonds.
-
Byproduct Management: These incinerators are equipped with sophisticated flue gas treatment systems, including scrubbers, to neutralize and remove acidic gases (like hydrogen fluoride) and other pollutants that are formed during the combustion process[8].
Unacceptable Disposal Methods:
-
Sewer Disposal: Absolutely prohibited. This compound is not readily biodegradable and can be toxic to aquatic life. Its release into the sanitary sewer system can damage wastewater treatment infrastructure and lead to environmental contamination[10].
-
Landfill: Not recommended for liquid waste. While solid materials containing PFAS are sometimes landfilled in specialized hazardous waste facilities, this is a containment strategy, not a destruction method, and carries a risk of future environmental release[13][14][15].
-
Evaporation: Evaporating this compound in a fume hood is not a responsible disposal method and can lead to the release of volatile organic compounds into the atmosphere[16].
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Assess the Situation: If the spill is large or you are unsure how to proceed, contact your institution's EHS office immediately.
-
Contain the Spill: For small spills, if you are trained and have the appropriate spill kit, you can proceed with cleanup.
-
Wear the full PPE detailed above.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a labeled, sealable container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Dispose: The spill cleanup materials should be disposed of as halogenated organic waste.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper management and disposal of laboratory chemicals are not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. For novel compounds like this compound, where specific data may be limited, a conservative approach based on chemical structure and established principles is essential. By following this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and uphold the highest standards of scientific integrity.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1992). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
European Environmental Bureau. (n.d.). Basic principles of waste incineration. Retrieved from [Link]
-
University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Environment, Health & Safety. Retrieved from [Link]
-
Quora. (2022, August 1). How to neutralize ammonia for disposal. Retrieved from [Link]
-
Yin, J. N., et al. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture. Journal of Environmental Informatics Letters, 2(2), 57-69. Retrieved from [Link]
-
Tecam Group. (n.d.). Direct combustion and Incineration. Retrieved from [Link]
- Google Patents. (n.d.). US9028654B2 - Method of treatment of amine waste water and a system for accomplishing the same.
-
Fuchs Lubricants. (2019, July 20). Safety Data Sheet. Retrieved from [Link]
-
IEAGHG. (n.d.). Gaseous emissions from amine based post-combustion CO2 capture processes and methods for their deep removal. Retrieved from [Link]
- Google Patents. (n.d.). US5039424A - Method for treating an amine-containing waste water.
-
Clark Hill PLC. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
Montrose Environmental Group. (2024, May 3). EPA's Updated Guidance on Destruction and Disposal of PFAS. Retrieved from [Link]
-
Clark Hill PLC. (2021, January 4). EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Retrieved from [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 3-(Difluoromethoxy)propan-1-amine
As a novel fluorinated amine, 3-(Difluoromethoxy)propan-1-amine presents unique handling and safety considerations critical for professionals in pharmaceutical and chemical research. This guide provides a detailed framework for its safe management, from initial risk assessment to ultimate disposal, grounded in the principles of chemical causality and laboratory best practices. The following protocols are synthesized from safety data for structurally analogous compounds and established guidelines for handling amines and fluorinated organics, promoting a culture of safety and scientific integrity.
Hazard Assessment and Triage
Anticipated Hazards:
-
Skin and Eye Irritation/Corrosion: Amines are notoriously irritant or corrosive to skin and eyes.[1][2] Direct contact can lead to chemical burns and severe eye damage.[1][2]
-
Respiratory Tract Irritation: Vapors or aerosols may cause irritation to the respiratory system.[1][3]
-
Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making such compounds persistent in the environment, often referred to as "forever chemicals."[4][5]
| Hazard Category | Anticipated Risk Level | Primary Exposure Route |
| Acute Oral Toxicity | Harmful if swallowed[1][3] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation/burns[1][2] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye damage[1][2] | Ocular Contact |
| Respiratory Irritation | May cause respiratory irritation[1][3] | Inhalation |
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A risk-based approach to PPE selection is mandatory. The level of protection must align with the scale and nature of the procedure.
Core PPE Requirements:
-
Eye and Face Protection: At a minimum, ANSI-approved safety glasses with side shields are required.[6] For tasks with a higher risk of splashing, such as transfers or reaction quenching, chemical splash goggles or a full-face shield must be worn over safety glasses.[7][8]
-
Skin Protection:
-
Gloves: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is strongly recommended.[9][10] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[6][11]
-
Lab Coat/Protective Clothing: A flame-resistant lab coat or chemical-resistant coveralls should be worn to protect against splashes and contamination.[6][7] Ensure clothing provides full coverage of the arms.
-
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[12] If there is a potential for vapor or aerosol generation outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and amines should be used.[7][13][14]
Caption: PPE decision workflow based on task-specific risk.
Step-by-Step Handling Protocols
Adherence to meticulous handling procedures is paramount to ensuring safety.
A. Weighing and Preparing Solutions:
-
Preparation: Designate a specific area within a chemical fume hood for handling.[10] Ensure an eyewash station and safety shower are immediately accessible.[11][15]
-
Don PPE: Wear all required PPE as outlined in the "Core Requirements" section.
-
Weighing: Tare a sealed container (e.g., a vial with a septum cap) on an analytical balance. Remove the container from the balance, and inside the fume hood, add the required amount of this compound using a clean syringe or pipette. Seal the container before re-weighing.
-
Dissolution: If preparing a solution, add the solvent to the sealed container via syringe through the septum. This minimizes exposure to vapors.
B. Reaction Setup and Monitoring:
-
Glassware: Use clean, dry glassware. Ensure all joints are properly sealed.
-
Reagent Addition: Add this compound to the reaction vessel within the fume hood. If adding to a closed system, use a syringe or an addition funnel.
-
Inert Atmosphere: Given its amine functionality, the compound may be air-sensitive.[1] Consider conducting reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques. Keep the fume hood sash at the lowest practical height.
C. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing.[1][3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][12] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][6] If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[10] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[16]
Storage and Waste Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][15]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[1]
-
The storage area should be clearly labeled, and access should be restricted.
Waste Disposal: Due to the persistent nature of fluorinated compounds, proper disposal is a critical environmental and regulatory responsibility.
-
Waste Classification: While not currently listed as a hazardous waste under RCRA, materials contaminated with fluorinated compounds should be managed as hazardous waste with future regulations in mind.[17]
-
Disposal Methods: Do not dispose of this chemical down the drain. All waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. The primary EPA-recommended disposal methods for PFAS-containing materials are:
-
High-Temperature Incineration: This is a promising method for the complete destruction of PFAS, but the facility must be capable of handling halogenated materials and ensuring no harmful byproducts are released.[4][5][17]
-
Hazardous Waste Landfill: Disposal in a permitted hazardous waste landfill is an option, which provides containment but not destruction.[4][17]
-
Deep Well Injection: This method involves injecting the waste deep underground into geologically stable formations.[4][17]
-
Consult with your institution's environmental health and safety department to ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[17][18]
References
- What are the Health and Safety Guidelines for Using Amines? Vertex AI Search.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Vertex AI Search.
- Got Forever Chemical Materials? How to Respond Safely and Compliantly.
- Personal Protective Equipment (PPE). CHEMM.
- PPE For Chemical Handling With Example. Industrial Safety Tips.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. New Mexico Environment Department.
- Safety D
- 3 - SAFETY D
- SAFETY D
- SAFETY D
- Guidelines for Disposing of PFAs. MCF Environmental Services.
- Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identific
- Finding an End to Forever Chemicals. Eurofins USA.
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Interim Guidance on the Destruction and Disposal of PFAS and M
- SAFETY D
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- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). The Sarpong Group.
- Safe Handling of Hazardous Drugs. safety.duke.edu.
- Standard Operating Procedure for 6-Hydroxy dopamine (6-OHDA) in Animals.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
